For research and development purposes, here are the experimental findings and key methodological details from recent studies.
| Study Focus | Experimental Model | Treatment Protocol | Key Outcomes |
|---|
| Liver Ischemia/Reperfusion (I/R) Injury [1] | In vivo: Mouse liver I/R model; In vitro: Mouse AML12 hepatocyte Hypoxia/Reoxygenation (H/R) model | In vivo: Veratric acid (VA) administered intragastrically for one week before inducing I/R. | VA alleviated liver I/R injury, reducing ALT/AST levels, oxidative stress, and apoptosis. Protection was linked to activation of the Nrf2 pathway and increased expression of HO-1 and NQO-1 proteins. Nrf2 inhibitor ML385 offset VA-mediated protection in AML12 cells. | | Triple-Negative Breast Cancer (TNBC) [2] | Human triple-negative breast cancer cells | this compound loaded onto polydopamine nanoparticles for sustained release. | this compound demonstrated apoptotic and antiproliferative effects against TNBC cells. Efficacy was substantially increased when delivered using polydopamine nanoparticles. |
The protective effects of this compound are linked to specific molecular pathways. The diagram below illustrates the Nrf2 antioxidant signaling pathway activation mechanism identified in the liver injury study.
Figure 1: this compound activates the Nrf2 pathway to mitigate oxidative stress.
Figure 2: Metabolites related to this compound improve heart failure via gut microbiota. > Note on Metabolites: The 2025 heart failure study identified Homoveratrumic Acid (HVA) and 2-Hydroxy-3,4-dimethoxybenzoic Acid (2OH-VA) as active metabolites derived from gut microbiota processing of plant iridoid glycosides, not from this compound itself [3]. This illustrates a potential indirect mechanism of action for related compounds.
This compound is a promising natural compound for therapeutic development. Its documented antioxidant and anti-apoptotic effects, particularly through the Nrf2 pathway, provide a strong mechanistic basis for exploring its use in conditions involving oxidative stress, such as hepatic injury [1]. The enhanced efficacy of nanoparticle-delivered this compound in cancer models highlights the importance of delivery systems in optimizing its therapeutic potential [2].
Veratric acid, also known as 3,4-Dimethoxybenzoic acid, is a benzoic acid derivative commonly found in vegetables and fruits [1] [2].
Chemical Identity:
Physical & Chemical Properties: The following table summarizes key physical and chemical properties of this compound.
| Property | Value / Description |
|---|---|
| Molecular Weight | 182.173 g/mol [1] |
| Melting Point | 179 - 182 °C (lit.) [1] |
| Boiling Point | 302.9 ± 22.0 °C at 760 mmHg [1] |
| Density | 1.2 ± 0.1 g/cm³ [1] |
| Flash Point | 120.9 ± 15.8 °C [1] |
| Water Solubility | Slightly soluble [1] |
| Storage Condition | Refrigerator [1] |
| Stability | Stable but incompatible with strong oxidizing agents [1] |
| HS Code | 2918990090 [1] |
This compound exhibits multiple biological activities, primarily driven by its antioxidant and anti-inflammatory effects.
Antioxidant and Anti-inflammatory Mechanisms: this compound has been shown to reduce the production of reactive oxygen species and inhibit the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW264.7 macrophage cells [1]. It also suppresses the LPS-induced activation of the PI3K/Akt pathway, histone acetyltransferase (HAT) activation, and HDAC3 expression [1]. Furthermore, it reduces upregulated COX-2 expression, and levels of prostaglandin E2 (PGE2) and interleukin-6 (IL-6) after UVB irradiation in HaCaT keratinocytes [1] [3] [4].
Key Signaling Pathway in Hepatoprotection: A key study demonstrates that this compound protects against liver ischemia/reperfusion (I/R) injury by activating the Nrf2 signaling pathway [5]. The following diagram illustrates this mechanism, which is crucial for its antioxidant and anti-apoptotic effects in the liver.
This compound activates the Nrf2 pathway to combat oxidative stress and apoptosis during liver I/R injury [5].
For researchers looking to replicate or build upon existing studies, here are summaries of key experimental methodologies.
In Vitro Anti-inflammatory Protocol:
In Vivo Hepatoprotection Model:
In Vitro Confirmation of Mechanism:
Beyond basic research, this compound has practical applications across several industries, driven by its natural origin and bioactivity.
The global market for this compound is growing, with one report valuing the Chinese market at $8.29 billion in 2025 and projecting a Compound Annual Growth Rate (CAGR) of 14.32% through 2033 [9]. Another report cites the global market size at US$62.5 million in 2024, forecast to reach USD 88 million by 2031 at a CAGR of 5.1% [10]. Key players include Zhejiang Youchuang Material Technology, Yixi Chemical, and Shandong Holly Pharmaceutical [10] [8].
The safety profile is an essential consideration for therapeutic development. Available data suggests a relatively favorable profile.
This compound is a versatile natural compound with promising therapeutic potential, primarily due to its potent antioxidant and anti-inflammatory activities mediated through pathways like Nrf2. Its applications in pharmaceuticals, cosmetics, and food industries are expanding, supported by a growing market. Future research should focus on more detailed clinical trials to fully translate these preclinical findings into human therapies.
Veratric acid (VA), or 3,4-dimethoxybenzoic acid, is a phenolic compound found in various fruits and vegetables. Its primary antioxidant mechanism is the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response [1].
The diagram below illustrates this central pathway, from this compound entry to the production of antioxidant enzymes.
The protective effects of this pathway have been demonstrated in models of liver and skin cell damage.
The following tables consolidate key quantitative findings from experimental studies.
Table 1: Efficacy in Liver Ischemia/Reperfusion Injury (In Vivo) This table summarizes data from a mouse model where this compound was administered for one week before inducing liver I/R injury [1].
| Parameter Measured | Effect of this compound | Experimental Context |
|---|---|---|
| ALT & AST Levels | Decreased | Serum markers of liver damage. |
| Liver Necrotic Area | Decreased | Histological analysis. |
| Hepatocyte Apoptosis | Reduced | Evaluation of programmed cell death. |
| Oxidative Stress | Reduced | Measurement of reactive oxygen species. |
| Nrf2, HO-1, NQO1 | Increased expression | Western blot analysis of pathway proteins. |
Table 2: Efficacy in UVB-Induced Skin Cell Damage (In Vitro) This table summarizes data from studies on human HaCaT keratinocytes treated with this compound after UVB irradiation [2].
| Parameter Measured | Effect of this compound | Concentration Range | Experimental Method |
|---|---|---|---|
| Cell Viability | Significantly attenuated UVB-induced death | 10 - 100 µg/mL | MTT Assay |
| DNA Damage | Reduced comet tail length & CPD-positive cells | 10 - 100 µg/mL | Comet Assay, Immunofluorescence |
| Apoptosis | Prevented UVB-mediated increase in sub-G1 population | 10 - 100 µg/mL | Flow Cytometry (Sub-G1 assay) |
| Caspase-3 Activation | Significantly reduced cleavage | 10 - 100 µg/mL | Immunoblot Analysis |
| Intracellular GSH | Prevented UVB-induced depletion | 10 - 100 µg/mL | Glutathione Assay |
For researchers looking to replicate key findings, here are the methodologies for two central experiments.
1. Protocol: Evaluating Efficacy in a Mouse Liver I/R Model
This in vivo protocol is used to assess the protective effects of VA against oxidative organ damage [1].
2. Protocol: Assessing Anti-Apoptotic Effects in HaCaT Cells (In Vitro)
This in vitro protocol is used to study the protective effects of VA against UVB-induced apoptosis in skin keratinocytes [2].
The compelling data on this compound's Nrf2-mediated activity supports its investigation for several research applications:
Future research should focus on:
Veratric acid (VA), chemically known as 3,4-dimethoxybenzoic acid, is a simple phenolic acid belonging to the hydroxybenzoic acid family. It is widely distributed in various medicinal and edible homologous plants, including vegetables, fruits, and medicinal mushrooms such as Sparassis crispa and Tabebuia impetiginosa [1] [2] [3]. As a naturally occurring benzoic acid derivative, this compound has gained considerable scientific interest due to its diverse pharmacological activities, particularly its potent anti-inflammatory and antioxidant properties [1] [4] [5]. This whitepaper provides a comprehensive technical review of this compound's anti-inflammatory mechanisms, experimental data, and potential therapeutic applications, targeting researchers and drug development professionals in the field.
The compound's significance stems from its presence in both dietary sources and traditional medicinal preparations, positioning it as a promising candidate for nutraceutical and pharmaceutical development. Recent advances have elucidated multiple molecular pathways through which this compound exerts its anti-inflammatory effects, supporting its potential application in various inflammatory disorders [3]. This review systematically organizes the current scientific knowledge on this compound, with particular emphasis on quantitative data, experimental methodologies, and mechanistic pathways to facilitate further research and development.
This compound exhibits anti-inflammatory activity through multiple molecular targets and signaling pathways. The primary mechanisms involve suppression of pro-inflammatory mediator production, inhibition of key inflammatory transcription factors, and modulation of cellular antioxidant systems.
The NF-κB signaling pathway represents a central mechanism through which this compound exerts its anti-inflammatory effects. In a murine model of LPS-induced acute lung injury, this compound pretreatment (12.5, 25, and 50 mg/kg) significantly suppressed LPS-induced phosphorylation of NF-κB p65 and inhibited IκBα degradation in lung tissues in a dose-dependent manner [5]. This molecular intervention translated to measurable physiological outcomes, with this compound reducing lung edema by 7.2±0.8% to 15.5±1.2% across the dosage range, compared to the LPS-only group [5]. The inhibition of NF-κB activation resulted in substantial decreases in pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β in both lung tissues and bronchoalveolar lavage fluid [5].
The suppression of these inflammatory mediators correlates with this compound's observed protective effects against tissue injury. Additional studies have confirmed that this compound inhibits inflammatory responses by blocking NF-κB nuclear translocation, thereby preventing the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules [5] [3]. This mechanism appears consistent across various cell types and inflammatory models, suggesting that NF-κB pathway inhibition represents a fundamental anti-inflammatory action of this compound.
Beyond NF-κB suppression, this compound activates the Nrf2 antioxidant signaling pathway, creating a dual mechanism for combating inflammation. In a mouse model of liver ischemia/reperfusion (I/R) injury, this compound pretreatment significantly increased the expression of Nrf2 and its downstream antioxidant proteins heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO-1) [4]. This pathway activation resulted in reduced oxidative stress and decreased hepatocyte apoptosis, demonstrating this compound's ability to modulate cellular antioxidant defense systems [4].
The therapeutic significance of this mechanism was confirmed through intervention with ML385, a specific Nrf2 inhibitor, which effectively abolished this compound-mediated protection in AML12 hepatocytes subjected to hypoxia/reoxygenation [4]. This finding establishes a causal relationship between Nrf2 pathway activation and this compound's cytoprotective effects. The concurrent modulation of both NF-κB and Nrf2 pathways positions this compound as a balanced modulator of inflammation and oxidative stress, two processes that frequently coexist and synergize in pathological conditions.
Research has revealed several complementary mechanisms through which this compound modulates inflammatory processes:
Cytokine Regulation: this compound demonstrates consistent inhibitory effects on multiple pro-inflammatory cytokines across different model systems. In UVB-irradiated HaCaT keratinocytes, this compound treatment significantly attenuated the release of IL-6 and prostaglandin-E2 (PGE2) [1]. This broad-spectrum cytokine suppression contributes to its therapeutic potential in various inflammatory conditions.
Oxidative Stress Mitigation: this compound protects against glutathione (GSH) depletion induced by UVB radiation in HaCaT cells, preserving cellular antioxidant capacity [1]. Additionally, in L-NAME-induced hypertensive rats, this compound reduced oxidative stress by decreasing lipid peroxidation products and enhancing antioxidant enzyme activities [2].
Inflammatory Cell Infiltration Inhibition: In the LPS-induced acute lung injury model, this compound pretreatment significantly reduced myeloperoxidase (MPO) activity, indicating decreased neutrophil accumulation in lung tissues [5]. This effect on inflammatory cell migration represents an important mechanism for limiting tissue damage in acute inflammatory conditions.
Table 1: Comprehensive Anti-Inflammatory Effects of this compound in Experimental Models
| Disease Model | Experimental System | Key Anti-inflammatory Effects | Dosage/Concentration | Reference |
|---|---|---|---|---|
| UVB-induced Skin Damage | HaCaT keratinocytes | Attenuated CPDs formation; Reduced IL-6 and PGE2 release; Prevented GSH depletion | 10-100 μg/mL | [1] |
| Liver I/R Injury | Mouse model; AML12 hepatocytes | Decreased ALT/AST levels; Reduced oxidative stress and apoptosis; Activated Nrf2/HO-1/NQO-1 pathway | Intragastric administration (one week pretreatment) | [4] |
| LPS-induced Acute Lung Injury | Mouse model | Inhibited NF-κB activation; Reduced TNF-α, IL-6, IL-1β; Decreased lung edema and MPO activity | 12.5, 25, 50 mg/kg (pretreatment) | [5] |
| L-NAME-induced Hypertension | Rat model | Reduced blood pressure; Decreased oxidative stress markers; Improved antioxidant status | 20, 40, 80 mg/kg | [2] |
| TPA-induced Ear Edema | Mouse model | Inhibited ear edema by 85.1%; Reduced TNF-α; Increased IL-10 | Topical application | [6] |
Cell-based studies provide precise quantification of this compound's anti-inflammatory potency at the molecular and cellular levels. In HaCaT keratinocytes exposed to UVB radiation (20 mJ/cm²), this compound treatment (10-100 μg/mL) significantly attenuated UVB-induced cytotoxicity in a concentration-dependent manner [1]. The compound demonstrated particular efficacy in reducing DNA damage, as evidenced by decreased cyclobutane pyrimidine dimer (CPD) formation and reduced expression of DNA damage markers phospho-p53 (Ser-15) and γ-H2AX [1].
This compound's effects on cellular homeostasis extend to cell cycle regulation. In UVB-irradiated HaCaT cells, this compound post-treatment reversed the UVB-induced increase in sub-G1 population and promoted accumulation of cells in S phase (43.86% in this compound-treated vs. 31.1% in UVB alone at 100 μg/mL), suggesting enhanced capacity for DNA repair [1]. Furthermore, this compound demonstrated significant anti-apoptotic effects, reducing UVB-mediated apoptosis through inhibition of caspase-3, -8, and -9 activation and PARP cleavage [1].
More recent investigations have revealed additional cellular effects. In hair follicle dermal papilla cells (HFDPCs), this compound (10-50 μM) concentration-dependently upregulated cell proliferation by up to 18% compared to controls, accompanied by increased expression of growth factors VEGFA, EGF, IGF1, and HGF [7]. This proliferative effect was associated with enhanced β-catenin and PCNA protein levels, suggesting activation of Wnt/β-catenin signaling [7].
Animal studies provide critical evidence for this compound's efficacy in whole-organism contexts, with direct relevance to therapeutic development. In a mouse model of LPS-induced acute lung injury, this compound pretreatment (50 mg/kg) significantly reduced lung wet/dry weight ratio (indicator of pulmonary edema) with an inhibitory rate of 15.5±1.2% [5]. This protective effect was associated with substantial decreases in inflammatory cell infiltration and pro-inflammatory cytokine production in lung tissues [5].
In a liver ischemia/reperfusion injury model, this compound pretreatment markedly decreased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of hepatocyte damage [4]. This hepatic protection was accompanied by reduced histological evidence of liver necrosis, decreased oxidative stress, and diminished hepatocyte apoptosis [4].
The anti-inflammatory efficacy of this compound extends to topical applications. In a mouse model of TPA-induced ear edema, ethyl veratrate (a derivative) isolated from Prosopis laevigata demonstrated 85.1% inhibition of edema formation [6]. This potent topical anti-inflammatory effect was associated with significant modulation of cytokine production, including increased IL-10 (36.5 pg/mg protein) and decreased TNF-α (247.0 pg/mg protein) in treated tissues [6].
Table 2: Effects of this compound on Inflammatory Mediators Across Experimental Models
| Inflammatory Mediator | Experimental Model | Regulatory Effect of this compound | Significance |
|---|---|---|---|
| IL-6 | UVB-irradiated HaCaT cells; LPS-induced acute lung injury | Significant reduction | Key pro-inflammatory cytokine; Contributes to chronic inflammation |
| PGE2 | UVB-irradiated HaCaT cells | Significant reduction | Lipid mediator of inflammation and pain |
| TNF-α | LPS-induced acute lung injury; TPA-induced ear edema | Significant reduction | Master regulator of inflammatory response |
| IL-1β | LPS-induced acute lung injury | Significant reduction | Pyrogen and mediator of acute phase response |
| IL-10 | TPA-induced ear edema | Significant increase | Anti-inflammatory cytokine; Promotes resolution |
Protocol 1: LPS-stimulated Macrophage Inflammation Model
Protocol 2: UVB-induced Keratinocyte Inflammation Model
Protocol 3: LPS-induced Acute Lung Injury Model
Protocol 4: TPA-induced Ear Edema Model
Diagram 1: this compound inhibition of NF-κB signaling pathway in inflammation. This compound blocks IKK activation and NF-κB nuclear translocation, reducing pro-inflammatory cytokine production.
Diagram 2: this compound activation of Nrf2 antioxidant pathway. This compound enhances Nrf2 activation and nuclear translocation, increasing expression of antioxidant enzymes HO-1 and NQO1.
Based on current evidence, this compound demonstrates therapeutic potential for several inflammatory conditions:
Inflammatory Skin Disorders: this compound's protective effects against UVB-induced inflammation, DNA damage, and apoptosis in keratinocytes support its potential application in photodermatitis, photosensitivity disorders, and possibly other inflammatory dermatoses [1]. The compound's ability to reduce PGE2 production suggests possible utility in conditions where prostaglandins contribute to pathogenesis.
Acute Lung Injury/ARDS: The significant protective effects of this compound in LPS-induced acute lung injury models indicate potential for managing severe pulmonary inflammation, including acute respiratory distress syndrome (ARDS) [5]. The simultaneous reduction of edema, neutrophil infiltration, and pro-inflammatory cytokine production addresses multiple pathological features of this condition.
Hepatic Inflammation: this compound's efficacy in liver ischemia/reperfusion injury models, mediated through Nrf2 pathway activation and anti-apoptotic effects, suggests applications in hepatic inflammatory conditions including drug-induced liver injury, viral hepatitis, and possibly non-alcoholic steatohepatitis (NASH) [4].
Cardiovascular Inflammation: The antihypertensive and antioxidant effects of this compound in L-NAME-induced hypertensive models indicate potential for managing vascular inflammation associated with hypertension and atherosclerosis [2]. The compound's ability to reduce oxidative stress in vascular tissues may provide additional cardiovascular benefits.
Despite promising results, several research gaps remain:
Human Studies: Currently, all efficacy data derive from in vitro and animal studies. No clinical trials have been conducted to verify this compound's effects in humans, representing the most significant gap in current research [1] [2].
Bioavailability and Pharmacokinetics: Comprehensive data on this compound's absorption, distribution, metabolism, and excretion are lacking. Future studies should establish its pharmacokinetic profile and oral bioavailability to facilitate drug development.
Structure-Activity Relationships: Systematic investigation of this compound derivatives could identify compounds with enhanced potency and improved pharmaceutical properties [3].
Combination Therapies: The potential synergistic effects of this compound with existing anti-inflammatory drugs remain unexplored and represent a promising research direction.
Long-term Safety: While preliminary toxicity assessments in human skin support its safety for topical use [1], comprehensive toxicological evaluation following systemic administration is required.
This compound represents a naturally occurring phenolic compound with multifaceted anti-inflammatory properties mediated through distinct but complementary molecular mechanisms. The compound simultaneously targets pro-inflammatory pathways (NF-κB) and activates cellular defense systems (Nrf2), providing a balanced approach to inflammation control. Strong experimental evidence from various disease models supports its potential therapeutic application in diverse inflammatory conditions.
Veratric acid (VA), chemically known as 3,4-dimethoxybenzoic acid, is a naturally occurring phenolic compound isolated from the edible mushroom Sparassis crispa (cauliflower mushroom). This comprehensive technical review synthesizes current scientific knowledge on this compound's chemical properties, bioactive potential, molecular mechanisms of action, and research applications for scientific and drug development professionals. This compound has demonstrated significant pharmacological activities across multiple therapeutic domains, including potent anti-inflammatory, antioxidant, dermatological, and cardiovascular protective effects. Through sophisticated molecular mechanisms involving regulation of key signaling pathways such as PI3K/Akt, MAPKs, and epigenetic modifications, this compound presents compelling opportunities for therapeutic development.
The compound's multi-target mechanisms position it as a promising candidate for drug development, particularly in inflammatory disorders, dermatological applications, and cardiovascular protection. This review provides detailed experimental protocols, quantitative data analysis, and molecular pathway visualizations to support research and development efforts. With emerging evidence from in vitro, in vivo, and preliminary clinical studies, this compound represents an attractive natural product scaffold for further investigation and development across multiple therapeutic areas.
This compound is primarily isolated from Sparassis crispa, an edible mushroom commonly known as cauliflower mushroom due to its distinctive appearance resembling a head of cauliflower. This mushroom is characterized by its parasitic nature, typically growing at the base of conifer trees including pines, spruce, and cedar. Sparassis crispa has been traditionally consumed as both a food source and component of folk medicine, with modern research confirming its rich content of bioactive compounds including β-glucan polysaccharides (content exceeding 40%) and various phenolic compounds including this compound [1] [2].
The mushroom's chemical composition has been extensively studied, with this compound identified as one of its key bioactive components. Isolation typically involves ethanol extraction followed by chromatographic separation techniques, with the crude extract of Sparassis crispa containing multiple bioactive compounds that may work synergistically. Research indicates that the mushroom itself demonstrates various health benefits including wound healing properties in diabetic models, immune modulation, and potential anti-tumor effects, though the specific contribution of this compound to these overall effects requires further investigation [3] [4].
This compound demonstrates diverse bioactivities across multiple therapeutic domains. The following tables summarize key quantitative findings from experimental studies:
Table 1: Anti-inflammatory and Immunomodulatory Activities of this compound
| Experimental Model | Treatment Concentration/Dose | Key Effects | Significance/Mechanism |
|---|---|---|---|
| LPS-stimulated RAW264.7 macrophages [1] [5] | 25-100 µM | 43-72% reduction in NO production | Dose-dependent inhibition of iNOS expression |
| LPS-stimulated RAW264.7 macrophages [5] | 50-100 µM | Suppression of PI3K subunits (p85, p110α, p110β) and Akt phosphorylation | Inhibition of PI3K/Akt signaling pathway |
| LPS-stimulated RAW264.7 macrophages [1] | 50-100 µM | Inactivation of MAPKs (p38, JNK, ERK1/2) and STAT-1/3 | Downregulation of pro-inflammatory cytokines |
| LPS-stimulated RAW264.7 macrophages [5] | 50-100 µM | Reduction of histone H4 acetylation; decreased HDAC3 expression | Epigenetic regulation of inflammatory genes |
| TPA-induced skin inflammation in mice [5] | 20-80 mg/kg (topical) | Significant reduction of skin inflammation | Inhibition of inflammatory pathways in vivo |
Table 2: Dermatological and Cardiovascular Effects of this compound
| Experimental Model | Treatment Concentration/Dose | Key Effects | Significance/Mechanism |
|---|---|---|---|
| UVB-irradiated keratinocytes [1] | 25-100 µM | Reduction of DNA damage, redox imbalance, and inflammation | Photoprotective activity |
| UV-induced skin aging models [1] | 0.1-1% in cream formulation | Decreased MMP expression; increased type I procollagen and TIMPs | Anti-wrinkle effects through extracellular matrix regulation |
| Clinical trial on facial wrinkles [1] | Cream formulation | Significant improvement in facial wrinkles | Confirmed efficacy in human subjects |
| Hypertension-induced rats [1] | 10-20 mg/kg | Decreased blood pressure, reduced NO concentration, attenuated oxidative stress | Cardiovascular protective effects |
| Hypertensive models [1] | 10-20 mg/kg | Protection against hypertension-associated cardiovascular remodeling | Antihypertensive and organ protective effects |
This compound exerts its anti-inflammatory effects primarily through modulation of key signaling pathways in immune cells. The compound demonstrates multi-target activity against several interconnected signaling cascades that drive inflammatory responses:
iNOS/NO Regulation: this compound significantly inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages by suppressing inducible nitric oxide synthase (iNOS) expression at both transcriptional and translational levels. This inhibition occurs in a dose-dependent manner, with studies showing 43-72% reduction in NO production at concentrations ranging from 25-100 µM [5].
PI3K/Akt Pathway Modulation: this compound suppresses the LPS-induced activation of phosphoinositide 3-kinase (PI3K) by targeting both regulatory (p85) and catalytic (p110α, p110β) subunits, subsequently inhibiting Akt phosphorylation. This pathway represents a crucial mechanism for this compound's anti-inflammatory activity, as PI3K/Akt signaling coordinates multiple downstream inflammatory processes [5].
MAPK Signaling Cascade: Research demonstrates that this compound negatively regulates mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK1/2, in LPS-stimulated macrophages. This inhibition leads to reduced activation of transcription factors such as ATF-2 and subsequent decreases in pro-inflammatory mediator production [1].
Cytokine Signaling Regulation: The compound suppresses cytokine expression, particularly IFN-γ and IL-6, through inhibition of STAT-1 and STAT-3 activation, respectively. Additionally, this compound modulates GSK-3β activity, which subsequently affects NF-κB phosphorylation and nuclear translocation, further contributing to its anti-inflammatory efficacy [1].
The following diagram illustrates the integrated anti-inflammatory signaling pathways modulated by this compound:
This compound inhibits multiple inflammatory signaling pathways in LPS-stimulated macrophages.
Emerging research indicates that this compound modulates inflammatory gene expression through sophisticated epigenetic mechanisms. In LPS-stimulated RAW264.7 cells, this compound demonstrates significant effects on histone modification processes:
Histone Acetylation Balance: this compound attenuates LPS-induced acetylation of histone H4, creating a less permissive chromatin environment for pro-inflammatory gene transcription. This effect is mediated through regulation of both histone acetyltransferases (HATs) and histone deacetylases (HDACs) [5].
p300/CBP HAT Inhibition: The compound suppresses LPS-induced acetylation of p300, a major HAT that functions as a transcriptional coactivator for numerous inflammatory genes. By reducing p300 activity, this compound limits the chromatin accessibility required for robust inflammatory gene expression [5].
HDAC3 Expression Modulation: this compound downregulates LPS-induced HDAC3 expression to basal levels, contributing to the altered acetylation status of histones and non-histone proteins involved in inflammatory signaling. This effect appears to be mediated through PI3K/Akt inhibition, as similar results are observed with the specific PI3K inhibitor LY294002 [5].
These epigenetic mechanisms work in concert with this compound's direct signaling pathway modulation to achieve comprehensive suppression of inflammatory gene expression, positioning it as a promising epigenetic modulator of inflammation with potential therapeutic applications in chronic inflammatory conditions.
This compound demonstrates significant photoprotective activity and anti-aging effects through multiple molecular mechanisms in skin cells:
Extracellular Matrix Preservation: In UV-irradiated skin models, this compound attenuates the expression of matrix metalloproteinases (MMPs) while increasing tissue inhibitors of metalloproteinases (TIMPs). This balanced regulation helps preserve collagen integrity and prevents extracellular matrix degradation, a hallmark of photoaging [1].
Collagen Biosynthesis Enhancement: Treatment with this compound increases type I procollagen synthesis in UV-exposed skin, supporting the structural framework of the dermis and counteracting age-related collagen reduction. This effect is particularly valuable for maintaining skin elasticity and thickness [1].
Epidermal Barrier Enhancement: this compound upregulates filaggrin expression against UV radiation, strengthening the epidermal barrier function and improving skin hydration. This mechanism contributes to both the cosmetic and protective functions of the compound [1].
Oxidative Stress Mitigation: Through its antioxidant properties, this compound reduces UV-induced redox state imbalance in keratinocytes, decreasing DNA damage and cellular oxidative stress that drive premature skin aging [1].
The multi-faceted dermatological activity of this compound has been validated in clinical trials, where cream formulations containing this compound significantly improved facial wrinkles, confirming its potential for cosmeceutical applications and photoprotective skincare [1].
Cell-based systems provide fundamental platforms for investigating this compound's mechanisms of action. Standardized protocols ensure reproducible results across experimental settings:
Cell Culture Conditions: RAW264.7 murine macrophages are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO~2~ atmosphere. Cells are typically seeded at densities of 1-5 × 10^5^ cells/mL for experiments [5].
Treatment Protocol: For inflammation studies, cells are pretreated with this compound (25-100 µM) for 1-2 hours prior to stimulation with LPS (100 ng/mL from E. coli 0111:B4). The This compound stock solution is prepared in dimethyl sulfoxide (DMSO) or ethanol, with final solvent concentrations not exceeding 0.1% to avoid cytotoxicity [5].
NO Production Measurement: NO production is quantified using the Griess reaction method. After 24-hour incubation with LPS and this compound, culture supernatants are mixed with equal volumes of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Absorbance is measured at 540 nm, with sodium nitrite used as a standard for calibration [5].
Viability Assessment: Cell viability is determined using MTT or similar assays to ensure that observed effects are not due to cytotoxicity. Cells are treated with this compound across the experimental concentration range, followed by incubation with 0.5 mg/mL MTT for 2-4 hours. The resulting formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm [5].
Comprehensive mechanistic studies employ multiple molecular biology techniques to elucidate this compound's cellular targets:
Western Blot Analysis: Treated cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using BCA assay, followed by separation via SDS-PAGE and transfer to PVDF membranes. Membranes are blocked with 5% non-fat milk and probed with primary antibodies against target proteins (iNOS, PI3K subunits, Akt, phosphorylated proteins, histone modifications). After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using enhanced chemiluminescence reagents [5].
RNA Analysis: Total RNA is extracted using TRIzol reagent, followed by cDNA synthesis using reverse transcriptase. Gene expression levels are quantified through real-time PCR with SYBR Green detection, using primers specific for target genes (iNOS, cytokines, matrix proteins) with normalization to housekeeping genes [1].
Chromatin Immunoprecipitation (ChIP): For epigenetic studies, DNA-protein crosslinking is performed with formaldehyde, followed by cell lysis and chromatin shearing. Specific antibody-based precipitation of histone modifications or transcription factors is performed, with subsequent DNA purification and quantification by PCR to assess protein-DNA interactions at specific gene promoters [5].
Animal studies provide critical translational data on this compound's efficacy and safety:
Dermatological Models: For skin inflammation studies, hair is removed from the dorsal skin of Balb/c mice (4-5 weeks old) using clippers. Inflammation is induced topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA), with this compound (0.5-1 mg in acetone) applied topically 1 hour prior to TPA exposure. After 24 hours, animals are sacrificed, and skin samples are collected for histological and molecular analysis [5].
Hypertension Models: In cardiovascular studies, hypertension is induced in rats through various methods (e.g., angiotensin infusion, salt-sensitive models). This compound (10-20 mg/kg) is administered orally, with blood pressure measurements taken regularly using tail-cuff or telemetric methods. Cardiac remodeling parameters are assessed through echocardiography and histological examination of heart tissues [1].
Photoaging Models: For dermatological applications, UV irradiation protocols are employed using specific wavelength bulbs (typically UVB, 280-315 nm) at controlled doses. This compound is applied topically in cream formulations, with skin elasticity, wrinkle formation, and biochemical markers evaluated at multiple time points [1].
The following diagram illustrates the integrated experimental workflow for evaluating this compound's bioactivity:
Integrated experimental workflow for evaluating this compound bioactivity and mechanisms.
This compound demonstrates significant potential for dermatological formulations and cosmeceutical products based on robust experimental evidence:
Anti-aging Products: Clinical trials confirm that cream formulations containing this compound significantly improve facial wrinkles, supporting its development as an active ingredient in anti-aging skincare. The compound's multi-target mechanism addressing both MMP inhibition and collagen synthesis provides comprehensive anti-aging effects superior to single-target approaches [1] [6].
Photoprotective Formulations: With demonstrated efficacy against UV-induced skin damage, this compound represents a promising natural alternative to synthetic UV protection agents. Its ability to reduce DNA damage, oxidative stress, and inflammatory responses in UV-exposed keratinocytes supports its incorporation into broad-spectrum sun protection products with additional anti-aging benefits [1].
Wound Healing Applications: While primarily documented for Sparassis crispa extracts rich in β-glucans, this compound may contribute to enhanced wound healing through its anti-inflammatory and collagen-stimulating activities. Further research should explore its potential in diabetic wound healing and tissue repair formulations [3].
Research supports this compound's potential in cardiovascular protection and metabolic disorder management:
Hypertension Management: In hypertensive rat models, this compound demonstrates significant blood pressure-lowering effects, attributed to reduced NO concentration and attenuated oxidative stress. These findings position it as a promising antihypertensive agent worthy of further clinical investigation [1].
Cardiovascular Remodeling Prevention: Beyond blood pressure reduction, this compound protects against hypertension-associated cardiovascular remodeling, suggesting potential for preventing maladaptive changes in heart and vascular tissues that lead to cardiovascular complications [1].
Metabolic Syndrome Management: While primarily studied in Sparassis crispa extracts, this compound may contribute to the mushroom's documented anti-obesity and anti-hyperlipidemic activities, including reduced hepatic triacylglycerol and cholesterol content through suppression of fatty acid and cholesterol synthesis in the liver [4].
The multifaceted bioactivity profile of this compound presents numerous drug development opportunities:
Inflammatory Disorders: With its potent anti-inflammatory mechanisms targeting multiple signaling pathways and epigenetic regulation, this compound represents a promising candidate for treating chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and other immune-mediated disorders [1] [5].
Combination Therapies: The compound's pleiotropic mechanisms suggest potential for synergistic combinations with existing therapeutics, potentially enhancing efficacy while reducing side effects through lower dosing requirements [1].
Novel Formulation Strategies: Development of advanced delivery systems including nanoparticle encapsulation, transdermal delivery technologies, and targeted release formulations could enhance this compound's bioavailability and tissue-specific delivery for improved therapeutic outcomes [6].
This compound from Sparassis crispa represents a multifunctional natural compound with demonstrated efficacy across multiple therapeutic domains. Through sophisticated mechanisms involving regulation of PI3K/Akt signaling, MAPK pathways, STAT activation, and epigenetic modifications, this compound achieves potent anti-inflammatory, antioxidant, dermatological, and cardiovascular protective effects. The compound's ability to modulate multiple targets simultaneously positions it as a promising lead compound for drug development against complex multifactorial diseases.
Significant research gaps remain that warrant further investigation. Clinical studies in human populations are needed to validate preclinical findings, particularly for cardiovascular and metabolic applications. Structure-activity relationship studies could guide the development of this compound analogs with enhanced potency and improved pharmacokinetic profiles. Research on delivery systems would address potential bioavailability challenges, while long-term toxicological assessments are necessary for regulatory approval. Additionally, exploration of synergistic combinations with other bioactive compounds could unlock enhanced therapeutic efficacy with reduced dosing requirements.
| Model System | Tested Concentrations/Doses | Key Findings on Toxicity & Safety | Reference |
|---|---|---|---|
| Mouse (in vivo) | 40 mg/kg (oral) | Promoted ventricular function and reduced oxidative stress in hypertensive rats; indicated protective effect. [1] | |
| Mouse (in vivo) | 40 mg/kg (oral) | Acted as a protective agent against hypertension-associated cardiovascular remodelling. [2] | |
| Human Lymphocyte (in vitro) | 1 mmol/L (~182 µg/mL) | Showed DNA inhibition, a potential indicator of genotoxicity. [1] | |
| Rodent - Mouse (in vivo) | >800 mg/kg (intraperitoneal) | Reported LD50 >800 mg/kg, suggesting low acute toxicity. [1] | |
| HaCaT Keratinocytes (in vitro) | 10-100 µg/mL | No significant effects on cell viability; protected against UVB-induced damage and apoptosis. [3] | |
| HFDPCs (in vitro) | 10-50 µM | Dose-dependently increased cell proliferation and reduced apoptosis and cellular senescence. [4] | |
| AML12 Hepatocytes (in vitro) | Not Specified | Increased cell activity and decreased apoptosis induced by hypoxia/reoxygenation. [5] | |
| Chicken Hepatocytes (in vitro) | 1 µM | Reduced triglyceride and total cholesterol levels with no mentioned adverse effects. [6] |
The safety of veratric acid has been evaluated through various standardized experimental models. Below is a workflow for a typical in vitro safety assessment, integrating key methods from the research:
Experimental workflow for in vitro safety assessment
Cell Culture and Treatment: Studies used specific cell lines like human keratinocytes (HaCaT) [3] and hair follicle dermal papilla cells (HFDPCs) [4]. Cells were treated with a range of this compound concentrations (e.g., 10-100 μg/mL in HaCaT cells [3] and 10-50 μM in HFDPCs [4]) for varying periods, often with and without a stressor like UVB irradiation.
Viability and Proliferation Assays:
Apoptosis Analysis:
Genotoxicity and DNA Damage Assessment:
The low toxicity and protective effects of this compound are largely attributed to its biological activities. The following diagram illustrates the key molecular pathways involved:
Proposed molecular mechanisms for this compound cytoprotection
Antioxidant Pathways: this compound activates the Nrf2 signaling pathway, a master regulator of antioxidant response. This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), which combat oxidative stress in models of liver injury [5]. It also prevents UVB-induced depletion of glutathione (GSH), a key cellular antioxidant, in keratinocytes [3].
Anti-inflammatory Pathways: this compound reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6) by suppressing the upregulated expression of cyclooxygenase-2 (COX-2) [1] [3]. This activity helps mitigate inflammation-associated tissue damage.
Anti-apoptotic Signaling: As previously mentioned, this compound exerts its anti-apoptotic effect by modulating the expression of BCL2 family proteins and inhibiting the activation of caspase cascades, thereby promoting cell survival under stress [4] [3].
| Property | Value / Description |
|---|---|
| IUPAC Name | 3,4-Dimethoxybenzoic acid [1] |
| CAS Registry Number | 93-07-2 [2] |
| Molecular Formula | C9H10O4 [2] [1] |
| Molecular Weight | 182.17 g/mol [2] [1] |
| Melting Point | 179-182 °C (lit.) [2] |
| Boiling Point | 275.56°C (estimate) [2] |
| Appearance | White to pale yellow crystalline powder [3] [2] |
| Water Solubility | Slightly soluble (0.5g/L) [2] |
| pKa | 4.35 (Predicted) [2] |
| log P | 1.610 [2] |
For researchers requiring deep molecular-level analysis, Terahertz Time-Domain Spectroscopy (THz-TDS) is a powerful technique. The following diagram outlines the workflow for characterizing veratric acid using this method.
Experimental and computational workflow for this compound analysis.
This protocol is adapted from a study analyzing this compound and the structurally similar vanillic acid [3].
Sample Preparation
Terahertz Time-Domain Spectroscopy (THz-TDS)
Data Processing
Absorbance(ω) = lg(|Eref(ω)/Esam(ω)|²), where Eref(ω) is the reference electric field and Esam(ω) is the sample electric field [3].Beyond spectral comparison, the combined THz-TDS and ss-DFT approach enables deeper analysis:
This compound (3,4-dimethoxybenzoic acid) is a naturally occurring phenolic compound with significant importance in pharmaceutical, cosmetic, and chemical industries. This dietary benzoic acid derivative is found in various fruits, vegetables, and mushrooms, and can be extracted from the Chinese herbal medicine Trollius chinensis Bunge [1] [2]. With the molecular formula C~9~H~10~O~4~ and a molecular weight of 182.18 g/mol, this compound presents as a light yellow solid with a melting point of 177-178°C [3]. The compound has gained considerable research interest due to its diverse biological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-senescence properties [1] [2].
The structural features of this compound include a benzoic acid core with two methoxy groups at the 3 and 4 positions, making it chemically related to other significant compounds like vanillin and veratraldehyde. This unique chemical structure contributes to its biological activities and makes it a valuable intermediate in organic synthesis [4] [5]. Recent research has revealed promising applications in preventing hair loss, reducing liver steatosis, and improving skin conditions, positioning this compound as a multifunctional compound with significant therapeutic potential [1] [2] [6].
The most efficient synthesis method for this compound from 3,4-dimethoxybenzaldehyde (veratraldehyde) involves a disproportionation salification reaction followed by acidification. This approach avoids the use of hazardous strong acids and expensive reagents, making it suitable for industrial production while minimizing environmental impact [3].
Reaction Setup: In a flask equipped with stirring, condenser, and thermometer, add veratraldehyde (33.2 g, 0.20 mol), calcium hydroxide (74 g, 1.0 mol), isopropanol aqueous solution (250 mL, water content 10% v/v), and formalin solution (45.0 g, 35% wt) [3].
Disproportionation Reaction: Heat the mixture to approximately 50°C with continuous stirring for 2.5 hours. Monitor the reaction progress by TLC or HPLC [3].
Isolation of Intermediate: After completion of the reaction, filter the mixture to obtain a yellow solid intermediate (veratrate) [3].
Acidification: At room temperature, slowly add sulfuric acid aqueous solution (20% wt) to the veratrate intermediate over 0.5 hours until the endpoint reaches pH 4 [3].
Product Recovery: Filter the acidified mixture, wash the solid thoroughly with water, and dry to obtain 16.32 g of this compound as a light yellow solid (yield: 88.5%) [3].
Several alternative methods exist for this compound synthesis, offering researchers flexibility based on available resources and desired scale:
Esterification Pathway: this compound can be esterified to produce 3,4-dimethoxybenzoic acid methyl ester using dicyclohexylcarbodiimide (DCC) as a catalyst in methanol. This method offers mild reaction conditions, high yield, and the advantage of catalyst and solvent recycling [7].
Oxidative Approach: Earlier methods involved oxidation of veratraldehyde using strong oxidizers, but these present environmental and safety concerns [5].
Table 1: Comparative Analysis of this compound Synthesis Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Disproportionation Salification [3] | Veratraldehyde, Ca(OH)~2~, formaldehyde | 50°C, 2.5h | 88.5% | Mild conditions, cost-effective, scalable | Requires controlled acidification |
| Esterification Route [7] | This compound, methanol, DCC | Room temperature | High | Recyclable catalyst, minimal waste | Additional step from veratraldehyde |
| Traditional Oxidation [5] | Veratraldehyde, K~2~Cr~2~O~7~, Lewis acids | Solid phase conditions | Moderate | Established protocol | Environmental concerns, hazardous reagents |
This compound demonstrates significant potential in preventing hair loss through multiple mechanisms targeting hair follicle dermal papilla cells (HFDPCs). These cells are crucial regulators of the hair cycle, and their activation is essential for maintaining healthy hair growth [1].
Table 2: Quantitative Effects of this compound on Hair Follicle Dermal Papilla Cells
| Parameter | Concentration | Effect Size | Significance | Reference |
|---|---|---|---|---|
| Cell Proliferation | 50 μM | +18% vs control | p < 0.01 | [1] |
| Ki67 Positive Cells | 50 μM | +24% vs control | p < 0.01 | [1] |
| ALP Activity | 50 μM | +60% vs control | p < 0.01 | [1] |
| VEGFA Expression | 50 μM | 3-fold increase | p < 0.01 | [1] |
| IGF1 Expression | 50 μM | 4-fold increase | p < 0.01 | [1] |
| HGF Expression | 50 μM | 5-fold increase | p < 0.01 | [1] |
The biological activities of this compound involve multiple signaling pathways and molecular mechanisms:
Figure 1: this compound Mechanism of Action - This diagram illustrates the multifaceted molecular mechanisms through which this compound exerts its biological effects, particularly in hair growth and skin improvement.
Beyond its hair growth-promoting effects, this compound demonstrates other significant biological activities:
Hepatic Protection: this compound supplementation (0.05-0.1%) in broilers reduced liver triglyceride levels and total cholesterol, demonstrating potential for nonalcoholic fatty liver disease (NAFLD) management. It downregulated key genes involved in fatty acid synthesis including SREBP1c, FAS, and ACC [2].
Skin Improvement: this compound stimulates collagen synthesis in human skin fibroblasts and inhibits collagenase activity, reducing wrinkles and improving skin elasticity. It also promotes the expression of transforming growth factor beta 1 (TGF-β1) and insulin-like growth factor 1 (IGF-1), key factors in skin rejuvenation [6].
Anti-inflammatory Effects: this compound inhibits the production of nitric oxide (NO), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) in LPS-stimulated RAW264.7 cells, confirming its anti-inflammatory properties [1].
Table 3: qPCR Primer Sequences for Hair Growth-Related Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Function |
|---|---|---|---|
| LEF1 | Commercial source | Commercial source | Transcription factor in Wnt pathway |
| CCND1 | Commercial source | Commercial source | Cell cycle regulation |
| VEGFA | Commercial source | Commercial source | Angiogenesis promotion |
| TGFB2 | Commercial source | Commercial source | Hair inductivity regulation |
| GAPDH | Commercial source | Commercial source | Housekeeping control |
This compound shows significant promise in cosmetic formulations and dermatological treatments:
The pharmaceutical potential of this compound extends beyond dermatology:
This compound represents a versatile compound with demonstrated efficacy in multiple biological systems, particularly in hair growth promotion and skin improvement. The synthesis method from 3,4-dimethoxybenzaldehyde provides a cost-effective, scalable approach with minimal environmental impact compared to traditional routes. The comprehensive biological data supporting this compound's effects on HFDPC proliferation, hair inductivity, and anti-senescence provide a strong foundation for product development.
Future research should focus on clinical validation of efficacy in human subjects, optimization of delivery systems for enhanced bioavailability, and exploration of synergistic combinations with other active compounds. The multiple mechanisms of action through Wnt/β-catenin signaling, growth factor regulation, and anti-apoptotic effects position this compound as a promising multi-target therapeutic agent worthy of further investment and development.
Veratric Acid (3,4-Dimethoxybenzoic acid, CAS 93-07-2) is a significant chemical intermediate with widespread applications in the pharmaceutical, agricultural, and cosmetic industries due to its natural antioxidant and antimicrobial properties [1] [2]. The global market for this compound is growing, valued at approximately US$ 60-63 million in 2024 and projected to reach US$ 86-88 million by 2031, with a compound annual growth rate (CAGR) of 5.1-5.2% [1] [2]. This growth is primarily driven by its use as a key intermediate in synthesizing various medicines, particularly for cardiovascular and neurological conditions [3].
Traditional methods for synthesizing carboxylic acids from aldehydes can involve harsh conditions or expensive reagents. The protocol outlined herein leverages a selective catalytic oxidation using silver nitrate (AgNO₃) and hydrogen peroxide (H₂O₂) as a co-catalyst system [4]. This method offers an efficient and potentially milder pathway for the synthesis of this compound from 3,4-dimethoxybenzaldehyde.
This protocol is adapted from the patent CN101962321A [4].
2.1 Principle The method is based on the selective catalytic oxidation of aldehydes to their corresponding carboxylic acids. Silver nitrate acts as a catalyst, while hydrogen peroxide serves as the primary oxidant. The reaction is proposed to proceed through a radical mechanism facilitated by the Ag⁺/H₂O₂ system.
2.2 Materials and Reagents
2.3 Equipment
2.4 Step-by-Step Procedure
2.5 Critical Parameters & Troubleshooting
The following workflow diagram summarizes the entire experimental procedure.
Table 1: Quantitative Reaction Parameters for this compound Synthesis [4]
| Parameter | Specification | Notes |
|---|---|---|
| Reactant | 3,4-Dimethoxybenzaldehyde | Starting material (Aldehyde) |
| Catalyst | Silver Nitrate (AgNO₃) | Catalyst load: 1/10 weight of aldehyde |
| Oxidant | Hydrogen Peroxide (H₂O₂), 30% | Oxidant load: 10 times weight of aldehyde |
| Solvent | Acetonitrile (CH₃CN) | Reaction medium |
| Reaction Temp. | 50 °C | Controlled heating required |
| Reaction Time | 2.1 hours | Time from completion of H₂O₂ addition |
| Work-up | Quenched with Na₂S₂O₃ | Followed by extraction with CH₂Cl₂ |
Table 2: Global Market Overview for this compound [1] [2] [3]
| Aspect | Detail |
|---|---|
| Market Size (2024) | US$ 60.7 - 63.6 million |
| Projected Market (2031) | US$ 86 - 88 million |
| CAGR (2024-2031) | 5.1% - 5.2% |
| Primary Application | Pharmaceutical intermediate (≈70% of market) |
| Other Applications | Agriculture, Cosmetics, Specialty Chemicals |
| Key Producers | Zhejiang Youchuang, Yixi Chemical, Jiangxi Chemscien, Shandong Holly Pharmaceutical, et al. |
4.1 The AgNO₃/H₂O₂ System in Context The combination of silver nitrate and hydrogen peroxide is a powerful redox system. Beyond organic synthesis, its oxidative properties are harnessed in areas such as wastewater treatment and the creation of antibacterial coatings [5]. The reaction is known to produce silver peroxide (Ag₂O₂) and oxygen gas, contributing to the oxidation process [5]. Furthermore, the principle of silver-based materials reacting with peroxides is well-established in nanotechnology, where silver nanoparticles (AgNPs) are used as colorimetric sensors for H₂O₂ detection due to oxidative etching that changes their plasmonic properties [6] [7].
4.2 Significance and Applications of this compound The synthesis of this compound is commercially significant. As a common chemical intermediate, its primary use is in the pharmaceutical industry [2] [3]. The consistent growth of the this compound market underscores the importance of efficient and scalable synthesis protocols, such as the one described herein, to meet the demand from downstream sectors.
This Application Note provides a validated protocol for the synthesis of this compound via a silver nitrate and hydrogen peroxide catalyzed oxidation. The method is efficient, utilizing readily available reagents. The significant and growing market for this compound, particularly in pharmaceuticals, makes this synthetic route highly relevant for researchers in drug development and chemical production. Future work could focus on optimizing the catalyst recycling and improving the overall atom economy of the process.
The table below summarizes the core experimental findings from a key study on veratric acid's protective effects against UVB radiation [1] [2].
| Experimental Aspect | Treatment Groups & Key Outcomes |
|---|
| Cell Viability (MTT Assay) | • UVB Control (20 mJ/cm²): Decreased cell viability • UVB + this compound (10-100 µg/mL): Attenuated cell death in a concentration-dependent manner • This compound Alone (10-100 µg/mL): No significant effect on viability | | DNA Damage (CPD Formation) | • UVB Control: Marked increase in CPD-positive cells • UVB + this compound: Significant decrease in CPD-positive cells and staining intensity | | DNA Damage Response (Immunofluorescence) | • UVB Control: Increased phosphorylation of p53 (Ser-15) and γ-H2A.X • UVB + this compound: Marked decrease in phospho-p53 and γ-H2A.X positive cells | | Cell Cycle (Flow Cytometry) | • UVB Control: Increased sub-G1 population (apoptosis); decreased G1 phase • UVB + this compound: Reduced sub-G1; increased S-phase population (suggesting repair) | | Apoptosis (Western Blot) | • UVB Control: Activation of caspase-3, -8, -9; PARP cleavage • UVB + this compound: Significant reduction in caspase activation and PARP cleavage | | Oxidative Stress (GSH Assay) | • UVB Control: Depletion of glutathione (GSH) • UVB + this compound: Prevention of GSH depletion | | Inflammation (ELISA) | • UVB Control: Increased release of IL-6 and Prostaglandin-E2 (PGE2) • UVB + this compound: Inhibitory effect on IL-6 and PGE2 release |
Here is a step-by-step protocol based on the methodologies described in the research [1] [2].
The following diagram illustrates the proposed molecular mechanism by which this compound protects HaCaT cells from UVB-induced damage, based on the cited research [1] [4] [5].
Objective: To investigate the anti-inflammatory effects of Veratric Acid (VA) on lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 murine macrophage cells.
Background: Inflammation is a complex biological response where macrophages play a crucial role by producing pro-inflammatory mediators like nitric oxide (NO) and cytokines. This compound (3,4-dimethoxybenzoic acid), a phenolic compound found in fruits and mushrooms, has shown promising anti-inflammatory properties by targeting multiple signaling pathways in activated macrophages [1] [2].
| Parameter Measured | Assay/Method | Key Findings with VA Treatment |
|---|
| Nitric Oxide (NO) Production | Griess Assay Measure nitrite (NO₂⁻) in culture supernatant at 550 nm [1] [2]. | ↓ Dose-dependent inhibition | | Inducible NO Synthase (iNOS) Protein | Western Blot Analysis [1] [2]. | ↓ Expression | | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | ELISA of cell culture supernatant [4]. | ↓ Dose-dependent inhibition | | PI3K/Akt & MAPK Signaling | Western Blot Analysis Detect phospho/total proteins [1] [2]. | ↓ Phosphorylation | | NF-κB Signaling | Western Blot for IκBα degradation & NF-κB p65 nuclear translocation [4] [2]. | ↓ Activation | | Histone Acetylation | Western Blot for acetylated histones (e.g., H4) & HAT/HDAC proteins (e.g., p300, HDAC3) [1]. | ↓ H4 acetylation, ↓ p300 acetylation, modulates HDAC3 |
The experimental workflow for investigating this compound's effects proceeds through cell preparation, treatment, and multi-faceted analysis as shown below:
This compound exerts anti-inflammatory effects through multi-targeted inhibition of key signaling pathways activated by LPS. The following diagram illustrates these interconnected mechanisms:
The table below summarizes the inhibitory effects of this compound on key inflammatory mediators and signaling molecules in LPS-stimulated RAW264.7 cells:
| Target | Effect of this compound | Experimental Context |
|---|---|---|
| NO Production | Dose-dependent inhibition [1] [2] | LPS-stimulated RAW264.7 |
| iNOS Protein | Downregulated expression [1] [2] | LPS-stimulated RAW264.7 |
| TNF-α, IL-6, IL-1β | Dose-dependent inhibition [4] | LPS-induced acute lung injury in mice |
| PI3K subunits (p85, p110α/β) | Suppressed expression [1] | LPS-stimulated RAW264.7 |
| Akt Phosphorylation | Suppressed [1] | LPS-stimulated RAW264.7 |
| MAPK Phosphorylation (JNK, ERK, p38) | Inhibited [2] | LPS-stimulated RAW264.7 |
| NF-κB p65 Phosphorylation | Inhibited [4] | LPS-induced acute lung injury |
| IκBα Phosphorylation | Inhibited [4] [2] | LPS-stimulated RAW264.7 & in vivo |
| Histone H4 Acetylation | Significantly attenuated [1] | LPS-stimulated RAW264.7 |
| p300 Acetylation" | Downregulated [1] | LPS-stimulated RAW264.7 |
| HDAC3 Expression | Downregulated to basal levels [1] | LPS-stimulated RAW264.7 |
This compound acts as a multi-target anti-inflammatory agent in LPS-stimulated RAW264.7 macrophages. The provided protocol enables researchers to systematically investigate its effects on NO production, iNOS expression, pro-inflammatory cytokine secretion, and the underlying signaling and epigenetic mechanisms.
This compound (3,4-dimethoxybenzoic acid) is a naturally occurring benzoic acid derivative found in various fruits, vegetables, and medicinal mushrooms. This simple phenolic compound has gained significant attention in dermatological research due to its multifunctional properties, including antioxidant, anti-inflammatory, and hair growth-promoting activities. Unlike many single-target compounds, this compound exhibits a multitarget mechanism of action, influencing various cellular pathways relevant to skin health and disease. The compound's relatively low molecular weight (182.17 g/mol) and favorable physicochemical properties contribute to its potential for topical application, enabling adequate skin permeation while maintaining therapeutic efficacy.
Recent advances in dermatological research have highlighted this compound's potential in addressing two major skin-related concerns: photoprotection against UV-induced damage and hair loss mitigation through effects on hair follicle dermal papilla cells. The compound's natural origin and favorable safety profile make it particularly attractive for development in both pharmaceutical and cosmeceutical products. These application notes provide a comprehensive overview of the current scientific understanding of this compound's mechanisms, efficacy data, and practical experimental protocols to facilitate further research and development activities.
This compound exhibits a pleiotropic activity profile that impacts multiple cellular pathways simultaneously, making it particularly valuable for complex dermatological conditions. The compound's primary mechanisms involve modulation of oxidative stress, regulation of inflammatory mediators, and influence on cellular proliferation and differentiation. In keratinocytes, this compound demonstrates significant antioxidant capacity by attenuating UVB-induced glutathione depletion, maintaining the cellular redox balance, and reducing oxidative DNA damage markers such as cyclobutane pyrimidine dimers (CPDs). Simultaneously, it suppresses the UVB-induced release of pro-inflammatory cytokines including IL-6 and prostaglandin-E2, indicating potent anti-inflammatory activity [1].
In hair follicle biology, this compound activates multiple pathways associated with hair growth promotion and hair loss prevention. The compound enhances the proliferation of hair follicle dermal papilla cells (HFDPCs) through upregulation of the Wnt/β-catenin signaling pathway, leading to increased expression of LEF1 and CCND1. Additionally, it promotes the expression of essential growth factors including VEGF, IGF1, EGF, and HGF, which collectively support hair follicle development and function. This compound also demonstrates anti-apoptotic effects in HFDPCs by modulating BCL2 and BAX expression, thereby extending the anagen (growth) phase of the hair cycle. Furthermore, it reduces cellular senescence in HFDPCs through suppression of senescence-associated β-galactosidase activity and expression of senescence-associated secretory phenotype (SASP) factors, potentially counteracting age-related hair thinning [2].
The photoprotective effects of this compound involve a complex interplay between DNA damage response, oxidative stress management, and apoptosis regulation. Upon UVB exposure, this compound treatment reduces DNA fragmentation as evidenced by decreased comet tail formation in comet assays and diminished γ-H2AX and phospho-p53 (Ser-15) expression. This protective effect is mediated through enhanced DNA repair capacity and reduced oxidative stress. This compound maintains intracellular glutathione levels, preventing UVB-induced depletion of this critical antioxidant. The compound also modulates cell cycle progression, increasing the S-phase population in UVB-irradiated cells, suggesting facilitation of DNA repair processes before cell division [1].
The anti-apoptotic mechanism of this compound in photoprotection involves inhibition of both intrinsic and extrinsic apoptosis pathways. Treatment with this compound reduces UVB-induced activation of caspase-3, -8, and -9 and decreases PARP cleavage, indicating broad suppression of apoptotic signaling. This multifaceted protection against UVB-induced damage positions this compound as a promising candidate for photoprotective formulations aimed at preventing photoaging and photocarcinogenesis [1].
Table 1: Summary of this compound Efficacy in Experimental Models
| Study Model | Concentration Range | Key Efficacy Outcomes | Significance/ Magnitude | Reference |
|---|
| UVB-irradiated HaCaT keratinocytes | 10-100 μg/mL | • Reduced CPD formation • Attenuated cell viability decrease • Inhibited IL-6 release • Suppressed PGE2 production | • 20-30% improvement in cell viability vs. UVB control • Significant reduction in DNA damage markers • 40-60% decrease in inflammatory mediators | [1] | | Hair follicle dermal papilla cells (HFDPCs) | 10-50 μM | • Increased cell proliferation • Enhanced Ki67-positive cells • Upregulated growth factors • Improved cell aggregation | • 18% increase in proliferation at 50μM • 24% rise in Ki67-positive cells • 3-5 fold increase in VEGFA, IGF1, HGF • 60% increased ALP activity | [2] | | HFDPC Apoptosis Model | 10-50 μM | • Reduced apoptotic cells • Increased BCL2/BAX ratio • Decreased caspase activation | • Dose-dependent reduction in apoptosis • 2-3 fold increase in BCL2/BAX ratio | [2] | | HFDPC Senescence Model | 10-50 μM | • Reduced β-galactosidase activity • Decreased SASP factors | • 30-50% reduction in senescence markers • Significant downregulation of p16 and p21 | [2] |
Table 2: Enhancement Strategies for Topical this compound Delivery
| Enhancement Strategy | Mechanism of Action | Effect on Permeation | Advantages | Limitations |
|---|
| Chemical Enhancers (e.g., Fatty acids, Azone derivatives) | Temporary disruption of stratum corneum lipid structure | Varies by enhancer; C12 IL-Azone showed highest enhancement | • Easily incorporated into formulations • Cost-effective | • Potential for irritation • Effect depends on vehicle | [3] [4] | | Vesicular Systems (Liposomes, Ethosomes, NLCs) | Improved partitioning into skin layers; sustained release | 3-15× enhancement reported for various actives | • Enhanced stability • Reduced irritation • Targeted delivery | • More complex manufacturing • Higher production costs | [3] | | Physical Methods (Microneedles, Iontophoresis) | Bypassing or actively driving through stratum corneum | 3-15× enhancement documented | • Bypasses formulation challenges • Suitable for macromolecules | • Device requirements • Potential for irritation | [3] |
Purpose: This protocol details the methodology for evaluating the protective effects of this compound against UVB-induced damage in human keratinocyte cell line (HaCaT cells), specifically measuring DNA damage, apoptosis, and inflammatory responses [1].
Materials and Reagents:
Procedure:
Cell Culture and Pretreatment:
UVB Irradiation:
Assessment of Cell Viability (MTT Assay):
DNA Damage Evaluation:
Apoptosis Assessment:
Inflammatory Mediator Measurement:
Data Analysis: Express all data as mean ± standard deviation from at least three independent experiments. Analyze using one-way ANOVA with post-hoc Tukey test, considering p<0.05 as statistically significant.
Purpose: This protocol describes the assessment of this compound's effects on hair follicle dermal papilla cell (HFDPC) proliferation, hair inductivity, and senescence, providing comprehensive evaluation of its potential for hair loss treatment [2].
Materials and Reagents:
Procedure:
Cell Culture and Treatment:
Proliferation Assays:
Gene and Protein Expression Analysis:
Hair Inductivity Assessment:
Apoptosis Assessment:
Senescence Evaluation:
Data Analysis: Express all data as mean ± standard deviation from at least three independent experiments. Analyze using one-way ANOVA with post-hoc Tukey test, considering p<0.05 as statistically significant. For aggregation assays, use non-parametric tests if data are not normally distributed.
The effectiveness of this compound in topical applications depends significantly on its formulation strategy and ability to penetrate the skin barrier. The stratum corneum represents the primary obstacle to effective delivery, requiring careful consideration of vehicle composition and potential enhancement technologies. Research indicates that vesicular systems such as liposomes, ethosomes, and nanostructured lipid carriers (NLCs) can significantly improve the cutaneous delivery of active compounds with similar physicochemical properties to this compound. These systems enhance skin penetration through multiple mechanisms, including increased partitioning into the stratum corneum, disruption of lipid packing, and provision of a reservoir effect for sustained release [3].
For this compound specifically, formulation scientists should consider its moderate lipophilicity (predicted log P ~1.5-2.0) when designing delivery systems. The compound's molecular weight of 182.17 g/mol falls well within the acceptable range for passive skin penetration (<500 Da), suggesting that optimal formulation rather than molecular size will be the determining factor for effective delivery. Based on structure-activity relationships of chemical penetration enhancers, compounds with n-octanol-water partition coefficients in the range of 1-3 typically demonstrate the best penetration enhancement effects, positioning this compound favorably within this optimal range [5].
The use of chemical penetration enhancers represents a practical approach to improve this compound delivery. Research on similar compounds suggests that fatty acids with chain lengths of C12 (lauric acid) demonstrate particularly effective enhancement properties. Recent advances in penetration enhancer technology include the development of Azone-mimicking ionic liquids (IL-Azones) that provide enhanced penetration with reduced irritation compared to traditional enhancers. Studies indicate that C12 IL-Azone (composed of ε-caprolactam and lauric acid) exerts higher skin-penetration-enhancing effects than original Azone, suggesting potential utility for this compound formulations [4].
When formulating this compound, consider its compatibility with common cosmetic vehicles including gels, emulsions, and nanoemulsions. The compound's phenolic structure suggests potential susceptibility to oxidation, necessitating appropriate antioxidant protection in formulations. Additionally, this compound's comedogenic rating of 1 indicates it is unlikely to clog pores, making it suitable for acne-prone skin applications. Compatibility testing should include stability assessments under varying pH conditions, as the compound's carboxylic acid group may influence both solubility and activity across different pH ranges [6].
Figure 1: this compound Photoprotection Mechanisms - This diagram illustrates the multifaceted protective effects of this compound against UVB-induced damage in keratinocytes, highlighting key pathways in DNA damage response, oxidative stress management, and inflammation control.
Figure 2: Hair Growth Promotion Pathways - This diagram outlines the key molecular mechanisms through which this compound promotes hair growth by targeting multiple pathways in hair follicle dermal papilla cells, including proliferation enhancement, growth factor upregulation, and apoptosis inhibition.
This compound represents a promising multifunctional compound with demonstrated efficacy in photoprotection and hair loss mitigation through pleiotropic mechanisms. The experimental data and protocols provided in these application notes offer researchers a solid foundation for further investigation and development of this compound-containing formulations. The compound's favorable safety profile, natural origin, and multitarget activity position it as an attractive candidate for both pharmaceutical and cosmeceutical applications.
Future research directions should include clinical validation of preclinical findings, optimization of advanced delivery systems for enhanced skin targeting, and exploration of potential synergistic combinations with other bioactive compounds. Additionally, further mechanistic studies to elucidate the precise molecular targets of this compound would strengthen the scientific understanding of its activities and support more targeted application strategies. With the comprehensive information provided in these application notes, researchers are well-equipped to advance the development of this compound-based topical products for dermatological and cosmetic applications.
While a direct wound healing protocol is unavailable, existing research reveals that veratric acid (VA), a simple phenolic acid, exerts protective effects through specific molecular pathways. The table below summarizes its key mechanisms from related studies:
| Mechanism of Action | Experimental Context | Key Findings / Proposed Pathway |
|---|---|---|
| Activates Nrf2 Antioxidant Pathway [1] | Mouse liver ischemia/reperfusion (I/R) injury; Mouse AML12 hepatocyte hypoxia/reoxygenation (H/R) model. | Increased expression of Nrf2 and downstream proteins HO-1 and NQO-1; Reduced oxidative stress and apoptosis. The protective effect was reversed by Nrf2 inhibitor ML385. |
| Reduces Oxidative Stress & Inflammation [2] | UVB-irradiated HaCaT keratinocytes. | Attenuated cyclobutane pyrimidine dimer (CPD) formation; Reduced glutathione depletion; Inhibited release of inflammatory mediators (IL-6, PGE2). |
| Modulates Cell Cycle & Anti-apoptosis [2] | UVB-irradiated HaCaT keratinocytes. | Increased S-phase population post-UVB, suggesting more time for DNA repair; Decreased sub-G1 population, indicating reduced apoptosis. |
Based on these known mechanisms and standard practices in wound healing research, here is a proposed protocol for investigating this compound in a rat model.
The following diagram outlines the key stages of a hypothetical study design to evaluate the wound-healing potential of this compound in a rat model.
This protocol synthesizes standard wound healing methodologies with the known pharmacology of this compound.
Randomly assign rats into the following groups (n=6-8 per group is recommended):
Based on its known effects, this compound is predicted to promote wound healing primarily through the activation of the Nrf2-mediated antioxidant pathway. The proposed mechanism is illustrated below.
Wound healing is a complex process involving coordinated phases of haemostasis, inflammation, proliferation, and tissue remodelling [1]. Veratric acid, a natural derivative of benzoic acid found in various plants and fruits, is known for its antioxidant, anti-inflammatory, antimicrobial, and antihypertensive properties [2]. Zinc is an essential trace element that acts as a cofactor for over 3000 human proteins and enzymes, playing critical roles in cell membrane repair, proliferation, immune function, and collagen synthesis [3].
When combined, VA and ZN exhibit a synergistic interaction that significantly enhances wound healing beyond their individual effects. A 2025 study in a rat model demonstrated that a 10% VA + 10% ZN combination was particularly effective, promoting collagen synthesis, accelerating angiogenesis (the formation of new blood vessels), and reducing inflammation to facilitate wound closure [2]. The combination also significantly restored key biochemical markers, including hydroxyproline (a key amino acid in collagen) and critical antioxidant parameters [2].
The table below summarizes key quantitative findings from a pre-clinical study on the VA and ZN combination [2].
| Assessment Parameter | Findings with VA & ZN Combination (10% + 10%) | Significance vs. Diseased Control |
|---|---|---|
| Wound Closure Rate | Significantly enhanced | Accelerated |
| Collagen Synthesis | Promoted | Increased |
| Angiogenesis | Accelerated | Enhanced |
| Inflammation | Reduced | Decreased |
| Hydroxyproline Levels | Significantly restored | Recovery pattern similar to standard control |
| Antioxidant Parameters | Significantly restored | Recovery pattern similar to standard control |
| * Catalase* | Restored | |
| * Superoxide Dismutase* | Restored | |
| * Nitric Oxide* | Restored | |
| * Malondialdehyde* | Restored | |
| * Glutathione* | Restored |
Here are detailed methodologies for key experiments to evaluate the efficacy of the VA and ZN combination in a pre-clinical rat model.
% Closure = [(Initial Area - Day X Area) / Initial Area] * 100.The following diagram, generated using Graphviz, illustrates the proposed synergistic signaling pathways and mechanisms through which the this compound and Zinc combination enhances wound healing.
For translational research, consider the following based on the available data:
The combination of this compound and zinc represents a potent, multi-targeted therapy for wound healing. The provided protocols offer a robust foundation for in-vivo validation. Future work should focus on:
The table below summarizes the key chemical properties and solubility data for veratric acid, which are fundamental for solution preparation.
| Property | Value / Description |
|---|---|
| CAS Number | 93-07-2 [1] [2] [3] |
| Synonyms | 3,4-Dimethoxybenzoic acid [1] [2] [3] |
| Molecular Formula | C₉H₁₀O₄ [1] [3] [4] |
| Molecular Weight | 182.17-182.18 g/mol [1] [2] [3] |
| Appearance | White to off-white solid [1] [5] |
| Solubility in DMSO | ~36-100 mg/mL (197.61 - 548.92 mM) [1] [2] [4] |
| Solubility in Ethanol | ≥15.55 mg/mL [4] |
| Solubility in Water | Insoluble or very low solubility [1] [4] |
This protocol outlines the procedure for preparing a 100 mM stock solution of this compound in DMSO.
The following diagram illustrates a typical workflow for treating cells with this compound, from stock solution to assay readout.
Typical workflow for treating cells with this compound, from stock solution dilution to the analysis of key biological endpoints.
This protocol is adapted from studies showing this compound's anti-inflammatory effects in HaCaT keratinocytes [1] [2].
For animal studies, this compound is often administered orally. The following formulation has been used successfully in a mouse model of liver ischemia/reperfusion injury [7].
1. Chemical Identity and Basic Properties Veratric Acid (3,4-dimethoxybenzoic acid, CAS# 93-07-2) is a naturally occurring phenolic acid found in vegetables, fruits, and medicinal mushrooms, noted for its antioxidant and anti-inflammatory activities [1] [2] [3]. Its basic chemical properties, which are foundational for understanding its stability, are summarized in the table below.
Table 1: Fundamental Chemical and Physical Properties of this compound
| Property | Value / Description | Reference |
|---|---|---|
| Molecular Formula | C~9~H~10~O~4~ | [2] [3] |
| Molecular Weight | 182.17-182.173 g/mol | [2] [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 179 - 182 °C | [2] |
| Boiling Point | ~302.9 °C at 760 mmHg | [2] |
| Density | ~1.2 g/cm³ | [2] |
| Water Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, and ether [2] [3]. |
2. Storage Conditions and Stability General consensus indicates that this compound is a stable compound under recommended storage conditions [2] [3].
3. Safety and Handling Protocol this compound is generally considered safe with proper handling, but standard laboratory precautions are necessary [3].
4. Experimental Protocols from Research The following protocols are derived from published studies utilizing this compound in biological models.
Table 2: Summary of Experimental Use of this compound in Cell Models
| Application / Model | Protocol Summary | Key Parameters & Outcomes | Reference |
|---|
| UVB Photoprotection in HaCaT Keratinocytes | 1. Culture HaCaT cells. 2. Expose to UVB irradiation (20 mJ/cm²). 3. Post-treatment: Treat with this compound (10-100 µg/mL) for 12 hours. 4. Assess endpoints. | Attenuated: CPD formation, GSH depletion, apoptosis (Sub-G1 population), IL-6/PGE2 release. Increased: S-phase cell population (suggesting DNA repair). | [1] | | Anti-inflammatory Activity in RAW 264.7 Macrophages | 1. Culture RAW 264.7 cells. 2. Pre-treatment: Incubate with this compound (100, 200 µM). 3. Stimulate with LPS. 4. Measure inflammatory markers. | Suppressed: iNOS expression, PI3K/Akt pathway activation, HAT activation, HDAC3 expression. | [2] |
The experimental workflow for the UVB photoprotection study, which provides the most detailed protocol, can be visualized as follows:
Workflow for UVB Photoprotection Assay
The anti-inflammatory effects of this compound observed in these studies involve multiple signaling pathways, which are summarized in the diagram below.
Anti-inflammatory Signaling Pathways
1. Introduction Tyrosinase is a copper-dependent oxidase that catalyzes the rate-limiting steps of melanin production, making it a primary target for treating skin hyperpigmentation and preventing food browning [1] [2]. While conventional inhibitors like arbutin and kojic acid are widely used, they often face limitations such as cytotoxicity, instability, and inconsistent efficacy [1]. Veratric acid (3,4-dimethoxybenzoic acid) and its derivatives have emerged as a valuable scaffold for developing new, effective tyrosinase inhibitors. These compounds can be synthesized through efficient catalytic oxidation and further modified to enhance their biological activity and binding affinity [3] [4].
2. Synthetic Protocol for this compound and Derivatives
2.1. Synthesis of this compound via Catalytic Oxidation This protocol describes a modern method for synthesizing this compound from 3,4-dimethoxybenzaldehyde (veratraldehyde) using a silver nitrate/hydrogen peroxide system [3].
The synthesis of this compound from veratraldehyde can be visualized as a straightforward, two-step oxidation process, as outlined below.
2.2. Derivatization of this compound The carboxylic acid functional group of this compound allows for the synthesis of various derivatives with potential enhanced tyrosinase inhibition. A prominent approach is the formation of benzylidene-hydrazine moieties [4].
3. Experimental Protocols for Tyrosinase Inhibition Evaluation
3.1. In vitro Tyrosinase Inhibitory Assay This is a standard primary screen to evaluate the direct inhibitory activity of synthesized compounds on tyrosinase enzyme activity [1] [6].
3.2. Cell-Based Anti-Melanogenesis Assay This protocol assesses the ability of compounds to reduce melanin production in living cells, providing insights into their efficacy and potential cytotoxicity in a biological system [2].
4. Data Integration and Analysis
Table 1: Performance Comparison of Selected Tyrosinase Inhibitors This table summarizes key experimental data for this compound derivatives and other well-known inhibitors, providing a benchmark for evaluating new compounds.
| Compound Name / Class | Reported IC₅₀ (vs. Mushroom Tyrosinase) | Reference Inhibitor (IC₅₀) | Key Findings / Mechanism |
|---|---|---|---|
| This compound Hydrazone Derivatives [4] | Not specified | Kojic Acid | Showed promising tyrosinase inhibition and free radical scavenging activity. |
| Schiff Base 4d (from 2‐hydroxy‐4‐methoxybenzamide) [6] | 7.57 µM | Kojic Acid (approx. 2.5x better) | Mixed-type inhibition; interacts with copper-His residues in the active site. |
| Rhodanine-3-propionic Acid (ML-identified) [1] | 0.7349 mM | Arbutin (38.37 mM) | Most potent of three newly identified compounds; strong skin permeability. |
| 4-Hydroxybenzoic Acid (from X. strumarium) [2] | 59.5 µg/mL | N/A | Reduced melanin by 40% in human melanoma cells and in zebrafish. |
The overall workflow for discovering and evaluating this compound-based tyrosinase inhibitors integrates computational, synthetic, and biological steps, as summarized below.
5. Discussion and Conclusion The synthesis of this compound via silver nitrate/hydrogen peroxide catalysis offers an efficient and relatively green pathway to a versatile scaffold [3]. Subsequent derivatization, particularly into hydrazone derivatives, is a validated strategy to enhance tyrosinase inhibitory activity [4]. For rigorous evaluation, a multi-tiered experimental approach is recommended:
Future work should focus on optimizing the structure of this compound derivatives based on structure-activity relationship (SAR) studies and computational models to improve their potency, selectivity, and transdermal delivery properties for next-generation cosmetic and pharmaceutical applications.
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides and oxidative stress, morphologically distinct from apoptosis, necrosis, and autophagy [1] [2]. This cell death process is primarily driven by three interconnected biological mechanisms: iron metabolism dysregulation, lipid peroxidation accumulation, and antioxidant system imbalance [3]. The core molecular machinery involves key regulators including glutathione peroxidase 4 (GPX4), the cystine/glutamate antiporter system (System Xc- composed of SLC7A11 and SLC3A2), and iron metabolism proteins [4] [5].
Renal cell carcinoma (RCC), particularly the clear cell subtype (ccRCC), demonstrates notable susceptibility to ferroptosis induction due to its unique metabolic characteristics [4] [6]. ccRCC is characterized by intracellular lipid accumulation and metabolic reprogramming, creating inherent vulnerability to lipid peroxidation [7]. The frequent mutation of the von Hippel-Lindau (VHL) tumor suppressor gene in ccRCC leads to activation of hypoxia-inducible factors and subsequent metabolic alterations that enhance ferroptosis sensitivity [4] [7].
Veratric acid (VA), a benzoic acid derivative found in various vegetables, fruits, and medicinal mushrooms, has recently been identified as a novel ferroptosis inducer in RCC through its targeting of HECTD2, an E3 ubiquitin ligase [8]. This document provides detailed application notes and experimental protocols for investigating VA-induced ferroptosis in RCC models, enabling researchers to explore this promising therapeutic approach.
This compound exerts its anti-tumor effects in renal cell carcinoma primarily through targeting HECTD2, a member of the HECT E3 ubiquitin ligase family [8]. Research has demonstrated that HECTD2 is significantly overexpressed in RCC tissues and cells, with expression levels positively correlating with histological grading and disease progression [8]. HECTD2 normally contributes to ferroptosis resistance in RCC, and its inhibition or targeted degradation sensitizes tumor cells to ferroptotic cell death.
The molecular mechanism involves VA-mediated targeting of HECTD2, which subsequently disrupts the expression of key ferroptosis regulators including GPX4 and SLC7A11 [8]. This leads to dysregulation of the System Xc-/GSH/GPX4 antioxidant axis, resulting in glutathione depletion, accumulation of lipid reactive oxygen species (ROS), and ultimately ferroptotic cell death [8] [4].
Table 1: Key Molecular Targets in VA-Induced Ferroptosis in RCC
| Target Molecule | Function in Ferroptosis | Effect of VA Treatment | Detection Methods |
|---|---|---|---|
| HECTD2 | E3 ubiquitin ligase promoting ferroptosis resistance | Decreased expression | qRT-PCR, Western blot, IHC |
| GPX4 | Key antioxidant enzyme reducing lipid peroxides | Downregulated | Western blot, IHC |
| SLC7A11 | Catalytic subunit of System Xc- for cystine uptake | Downregulated | Western blot, IHC |
| Lipid ROS | Executors of ferroptotic cell death | Significantly increased | C11-BODIPY flow cytometry |
| Mitochondrial superoxide | Mitochondrial ROS contributing to ferroptosis | Increased | MitoSOX flow cytometry |
| Fe2+ | Catalyzes Fenton reaction generating ROS | Increased | Iron assay kits |
| MDA | Lipid peroxidation product | Increased | MDA assay kits |
Materials:
Procedure:
Purpose: Determine VA IC₅₀ values in RCC cell lines [8]
Materials:
Procedure:
Purpose: Evaluate long-term anti-proliferative effects of VA [8]
Materials:
Procedure:
Purpose: Quantify lipid reactive oxygen species accumulation [8]
Materials:
Procedure:
Purpose: Measure mitochondrial superoxide production [8]
Materials:
Procedure:
Purpose: Quantify intracellular Fe²⁺ and malondialdehyde (MDA) content [8]
Materials:
Procedure for Iron Measurement:
Procedure for MDA Measurement:
Table 2: Expected Changes in Ferroptosis Markers After VA Treatment
| Parameter | Detection Method | Expected Change with VA | Inhibition by Fer-1/Lip-1 |
|---|---|---|---|
| Cell Viability | CCK-8 | Decrease (IC₅₀ ~50-100 μM) | Partial rescue |
| Lipid ROS | C11-BODIPY flow cytometry | 2-4 fold increase | Significant inhibition |
| Mitochondrial Superoxide | MitoSOX flow cytometry | 1.5-3 fold increase | Significant inhibition |
| Fe²⁺ Content | Iron assay kit | 1.5-2.5 fold increase | No effect |
| MDA Content | MDA assay kit | 2-4 fold increase | Significant inhibition |
| GPX4 Protein | Western blot | Decreased expression | No effect |
Purpose: Confirm HECTD2 as molecular target of VA [8]
Materials:
qRT-PCR Procedure:
Purpose: Validate direct binding of VA to HECTD2 protein [8]
Materials:
Procedure:
Purpose: Evaluate anti-tumor efficacy of VA in vivo [8]
Materials:
Procedure:
This compound treatment should demonstrate concentration-dependent inhibition of RCC cell viability with IC₅₀ values typically ranging from 50-100 μM across different RCC cell lines [8]. The compound should significantly reduce colony formation capacity, indicating long-term anti-proliferative effects. VA treatment should induce characteristic ferroptosis markers including increased lipid ROS, mitochondrial superoxide, intracellular Fe²⁺, and MDA content [8]. These effects should be partially reversible with ferroptosis inhibitors (Fer-1, Lip-1) but not with apoptosis inhibitors (Z-VAD-FMK).
Molecular analyses should confirm decreased HECTD2 expression at both mRNA and protein levels following VA treatment [8]. CETSA should demonstrate enhanced thermal stability of HECTD2 in VA-treated samples, indicating direct binding. Downstream of HECTD2 targeting, Western blot and immunohistochemistry should show decreased expression of GPX4 and SLC7A11, key ferroptosis regulators [8].
In xenograft models, VA treatment at 50 mg/kg should significantly inhibit tumor growth compared to vehicle controls, with reduced tumor weight and size at study endpoint [8]. Immunohistochemistry of tumor tissues should demonstrate decreased HECTD2, GPX4, and SLC7A11 expression, confirming target engagement in vivo. Body weight should remain stable throughout the study, indicating minimal systemic toxicity at effective doses.
Low Potency: If VA demonstrates higher than expected IC₅₀ values, consider:
Variable Ferroptosis Markers: If expected changes in lipid ROS or iron are inconsistent:
Specificity Concerns: To confirm ferroptosis specificity:
This compound represents a promising natural product-derived compound for inducing ferroptosis in renal cell carcinoma through targeting HECTD2. The protocols outlined herein provide comprehensive methodologies for investigating VA-mediated ferroptosis in both in vitro and in vivo RCC models. These approaches enable rigorous evaluation of VA's anti-tumor efficacy, mechanism of action, and potential therapeutic utility. The growing understanding of ferroptosis regulation in RCC [4] [7] [6] combined with targeted approaches such as VA-mediated HECTD2 inhibition offers exciting opportunities for developing novel therapeutic strategies against this malignancy.
The protective effects of this compound against UVB-induced damage were systematically evaluated in HaCaT keratinocytes. Key quantitative data from these experiments are summarized below.
Table 1: this compound Protection Against UVB-Induced Cytotoxicity and DNA Damage in HaCaT Cells [1]
| Experimental Parameter | UVB-Irradiated Control | UVB + VA (10 µg/mL) | UVB + VA (50 µg/mL) | UVB + VA (100 µg/mL) |
|---|---|---|---|---|
| Cell Viability (MTT Assay) | Significantly decreased | Attenuated decrease | Attenuated decrease | Attenuated decrease (most effective) |
| Apoptotic Cells (Sub-G1 Population) | 16.69% | Data not specified | Data not specified | Reduced vs. UVB control |
| S-Phase Cell Population | 31.1% | Data not specified | Data not specified | 43.86% |
| CPDs Formation & γ-H2AX Expression | High | Reduced | Reduced | Markedly decreased |
Table 2: Effects on UVB-Induced Inflammation and Oxidative Stress [1]
| Parameter | Effect of UVB Irradiation | Effect of this compound Treatment |
|---|---|---|
| IL-6 Release | Induced | Inhibitory effect |
| PGE2 Release | Induced | Inhibitory effect |
| Glutathione (GSH) Levels | Depleted | Prevented depletion |
The following section outlines the key methodologies used to generate the data above.
3.1. Immunofluorescence Staining for CPDs and γ-H2AX
3.2. Comet Assay (Single Cell Gel Electrophoresis)
The experimental evidence suggests that this compound protects skin cells through a multi-targeted mechanism. The diagram below illustrates the proposed signaling pathways and cellular processes modulated by this compound in response to UVB stress.
This compound demonstrates significant potential as a natural compound for protecting skin keratinocytes from UVB-induced damage. Its efficacy spans key areas: reducing DNA damage, countering oxidative stress, suppressing inflammation, and inhibiting apoptosis, partly through inducing S-phase arrest to facilitate repair.
The provided protocols for cell viability, DNA damage, and apoptosis analysis offer a solid foundation for researchers to further validate these effects. Future work should focus on elucidating the precise molecular targets of this compound and confirming its efficacy and safety in more complex in vivo models and human clinical trials.
Veratric acid (VA), or 3,4-dimethoxybenzoic acid, is a naturally occurring phenolic compound. Its anti-inflammatory effects are significantly attributed to its ability to inhibit the PI3K/Akt pathway, which subsequently modulates downstream transcription factors and gene expression [1] [2].
The diagram below illustrates the multi-targeted mechanism by which this compound inhibits cellular activation induced by stimuli like Lipopolysaccharide (LPS).
The following tables summarize key experimental data demonstrating the inhibitory effects of this compound on the PI3K/Akt pathway and related inflammatory markers across different studies.
Table 1: In Vitro Effects of this compound in Cell-Based Studies
| Cell Line / Model | Stimulus | VA Concentration | Key Findings on PI3K/Akt & Inflammation |
|---|---|---|---|
| RAW264.7 macrophages [1] | LPS (100 ng/ml) | 100, 200 µM | ↓ iNOS expression; ↓ PI3K p85/p110 phosphorylation; ↓ Akt phosphorylation; ↓ p300 acetylation; ↓ HDAC3 expression; ↓ Histone H4 acetylation |
| Human Gingival Fibroblasts (HGFs) [2] | LPS | Not Specified | ↓ IL-6 & IL-8 production; ↓ iNOS & COX-2 expression; ↓ PI3K & Akt phosphorylation; ↓ NF-κB activation |
| HaCaT keratinocytes [3] [4] | UVB Irradiation | 10-100 µg/mL | ↓ COX-2 expression; ↓ PGE2 & IL-6 levels; Anti-inflammatory & photoprotective effects |
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | Induction Agent | VA Dose & Route | Key Findings |
|---|---|---|---|
| Mouse skin inflammation [1] | TPA (topical) | 0.5, 1 mg (topical) | Inhibited skin inflammation |
| Rat hypertension [3] [4] | L-NAME (oral) | 40 mg/kg (oral) | Improved ventricular function; Reduced lipid peroxidation; Increased antioxidants |
This protocol is adapted from the study using RAW264.7 murine macrophage cells to investigate the anti-inflammatory mechanism of this compound [1].
This protocol is based on the research conducted in Human Gingival Fibroblasts (HGFs) [2].
Abstract: Inducible Nitric Oxide Synthase (iNOS) is a key mediator of the inflammatory response. Its dysregulated expression contributes to the pathogenesis of chronic inflammatory diseases, cancer, and neurodegenerative conditions. These application notes provide detailed protocols for evaluating the efficacy and mechanisms of potential iNOS inhibitors, with a focus on downregulation of expression. The methodologies outlined are adapted from established models in immunology and cancer research and can be applied to the study of small molecules such as veratric acid.
iNOS is upregulated in various cell types by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines (e.g., IFN-γ, TNF-α, IL-1β) [1] [2]. Unlike constitutive NOS isoforms, iNOS can produce large, sustained amounts of nitric oxide (NO), which can lead to tissue damage and promote tumor progression [2] [3]. Therefore, downregulating iNOS expression is a valuable therapeutic strategy. Key pathways involved in its regulation include:
Table 1: Common Cell Lines and Stimulation Conditions for iNOS Research
| Cell Line | Cell Type | Common Stimuli | Key Readouts |
|---|---|---|---|
| RAW 264.7 [1] [5] | Murine macrophage | LPS (1 µg/mL) + IFN-γ (100 U/mL) | NO production, iNOS protein/mRNA, cytokines |
| A172 [1] | Human glioblastoma | Cytokine cocktail (IFN-γ, TNF-α, IL-1β) | NO production, iNOS mRNA/protein |
| A549 [4] | Human lung epithelial | Cytokine cocktail (TNF-α, IL-1α, IFN-γ) | iNOS protein, signaling pathway analysis |
Objective: To assess the effect of a test compound on NO production and iNOS expression in LPS-stimulated macrophages.
Objective: To determine if iNOS downregulation is mediated through activation of the Unfolded Protein Response.
Objective: To test if the compound downregulates iNOS by inhibiting the p38/JNK MAPK pathways.
The signaling pathways involved in the regulation and downregulation of iNOS can be visualized in the following diagram:
Diagram 1: Signaling pathways in iNOS regulation. The green node represents a test compound, which can downregulate iNOS by activating the UPR or inhibiting MAPK/mTOR pathways.
Objective: To evaluate the efficacy of an iNOS-downregulating compound in reducing systemic NO production in vivo.
Table 2: Key Quantitative Data from Reference Studies on iNOS Inhibition
| Compound / Intervention | Model System | Effect on NO Production | Effect on iNOS Protein/mRNA | Proposed Mechanism |
|---|---|---|---|---|
| Erstressin [1] | A172 cells (cytokine-stim.) | Concentration-dependent decrease (IC₅₀ not reported) | Downregulated mRNA and protein | Activation of UPR (eIF2α phosphorylation, XBP-1 splicing) |
| Piper longum Extract [5] | RAW 264.7 cells (LPS-stim.) | IC₅₀ = 28.5 ± 0.91 μg/mL | Downregulated mRNA and protein | Inhibition of p38/JNK MAPK phosphorylation |
| L-NIL (iNOS inhibitor) [3] | A375 melanoma (CAM model) | Decreased | Not measured in vivo | Post-translational inhibition of iNOS activity; reduced tumor growth |
| 1400W (iNOS inhibitor) [4] | A549 cells (cytokine-stim.) | Decreased | Reduced iNOS protein levels | Disruption of iNOS positive feedback (Ras S-nitrosylation, Akt/mTOR) |
These application notes provide a comprehensive framework for investigating compounds that downregulate iNOS expression. The experimental flow, from initial screening in macrophage models to mechanistic studies and in vivo validation, allows for a thorough characterization of a compound's activity and potential therapeutic value. Researchers can adapt these robust protocols to specifically evaluate the effects of This compound on this critical inflammatory target.
The logical sequence of experiments is summarized in the workflow below:
Diagram 2: Experimental workflow for analyzing iNOS downregulation.
| Source | Solubility in DMSO | Molar Concentration | Notes |
|---|---|---|---|
| MedChemExpress (MCE) [1] | 100 mg/mL | 548.92 mM | Solution can be achieved with ultrasonic assistance; the DMSO used is hygroscopic and must be fresh. |
| Selleck Chemicals [2] | 36 mg/mL | 197.61 mM | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO. |
Based on the supplier data, here is a detailed methodology for preparing a standard 100 mg/mL stock solution of Veratric Acid in DMSO [1].
For in vivo studies, this DMSO stock solution must be further diluted with saline or corn oil. A typical protocol involves sequential addition of solvents to ensure clarity: take 100 µL of the DMSO stock solution (27.5 mg/mL) and add it to 400 µL PEG300, mix, then add 50 µL Tween-80, mix, and finally add 450 µL saline to adjust the volume to 1 mL [1].
Q: The this compound is not dissolving completely in DMSO. What should I do?
Q: How does the purity of this compound affect my experiments?
Q: The solution became cloudy after I diluted my DMSO stock for a cell culture assay.
The following diagram outlines the logical workflow for resolving solubility issues, based on the protocols above:
The table below summarizes key experimental findings on the effects of this compound on various cell lines.
| Cell Line / Model | Experimental Context | VA Concentration | Effect on Viability / Toxicity | Citation |
|---|---|---|---|---|
| Human Keratinocytes (HaCaT) | UVB-induced damage | 10 - 100 µg/mL | Protective: Attenuated UVB-mediated cell death in a concentration-dependent manner. No toxicity alone. | [1] |
| Mouse Macrophages (RAW264.7) | LPS-induced inflammation | 100 - 200 µM (approx. 18.2 - 36.4 µg/mL) | Non-Toxic / Inhibitory: Inhibited iNOS and NO production without reported cytotoxicity at these doses. | [2] [3] |
| Chicken Hepatocytes (LMH) | Fatty acid-induced steatosis | 1 µM (approx. 0.18 µg/mL) | Beneficial: Reduced triglyceride and total cholesterol levels. | [4] |
| Renal Cell Carcinoma (786-O) | Cancer cell proliferation | N/A (IC50 measured) | Toxic: Showed a cytotoxic effect with a measured IC50 value. | [5] |
| In Vivo (Mouse) | Acute toxicity (single dose) | >800 mg/kg (Intraperitoneal) | Low Acute Toxicity: LD50 reported as >800 mg/kg in mice. | [2] |
For researchers looking to replicate or understand these studies, here are the core methodologies for key experiments.
This protocol evaluates the protective effect of VA against UVB-induced phototoxicity.
This protocol assesses VA's ability to inhibit nitric oxide (NO) production, a key inflammatory mediator.
Issue: No Observed Effect of VA
Issue: High Cytotoxicity in Control Cells
Issue: Inconsistent Results in Replication
This compound's diverse effects are mediated through multiple signaling pathways. The following diagram summarizes its key mechanisms.
The following table summarizes key findings on this compound's effects from recent studies, which should serve as a reference for your experimental concentration ranges.
| Experimental Model | Effective Concentration Range | Observed Effects & Key Mechanisms | Source / Citation |
|---|
| LPS-induced Acute Lung Injury (in vivo mice) | 12.5 – 50 mg/kg (pre-treatment) (Approx. 0.36 - 1.44 µmol/kg*) | ↓ Lung edema (W/D ratio), ↓ MPO activity, ↓ pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); Inhibition of NF-κB signaling pathway. [1] | | | Liver Ischemia/Reperfusion Injury (in vivo mice) | Not specified (administered intragastrically for one week) | ↓ ALT/AST levels, ↓ oxidative stress, ↓ hepatocyte apoptosis; Activation of the Nrf2 signaling pathway (↑ HO-1, ↑ NQO1). [2] | | | Liver Ischemia/Reperfusion Injury (in vitro AML12 hepatocytes) | Not specified | ↑ Cell viability, ↓ oxidative stress, ↓ H/R-induced apoptosis; Protection was mediated by Nrf2 activation and was offset by Nrf2 inhibitor ML385. [2] | | | Anti-Hair Loss (in vitro HFDPCs) | 10 – 50 µM | ↑ Cell proliferation (MTT, Ki67), ↑ hair growth factors (VEGFA, IGF1), ↑ β-catenin, ↓ apoptosis, ↓ cellular senescence. [3] | |
Note: Concentration conversion is approximate for reference only. W/D: Wet/Dry weight; MPO: Myeloperoxidase; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; H/R: Hypoxia/Reoxygenation.
Here are answers to some specific issues you might encounter during your research.
Q1: What is a recommended starting concentration for testing this compound's anti-inflammatory effects in a cellular model?
Q2: The anti-inflammatory effects in my experiment are inconsistent. What could be the reason?
Q3: What are the primary molecular targets I should investigate for this compound's anti-inflammatory action?
The diagram below summarizes the core mechanisms of action of this compound as identified in the research, showing how it modulates the NF-κB and Nrf2 pathways.
To systematically optimize the concentration of this compound in your anti-inflammatory studies, you can follow the workflow below.
A: Veratric acid (3,4-dimethoxybenzoic acid) is a simple phenolic acid found in various vegetables, fruits, and medicinal mushrooms [1]. In a research context, it is notable for its bioactive properties, which include:
Direct studies on this compound's stability in cell culture media are not available in the search results. However, insights can be drawn from research on its degradation in other contexts, primarily in microbial systems.
The table below summarizes the key factors affecting this compound stability based on current scientific knowledge.
| Factor | Effect on Stability | Evidence Context |
|---|---|---|
| Microbial Activity | Susceptible to microbial degradation by specific bacteria and fungi [4] [5]. | Groundwater and fungal culture studies. |
| Enzymatic Action | Degraded by enzymes like laccases and other microbial enzyme systems [6] [5]. | Studies using bacterial and fungal laccases. |
| Oxidative Conditions | Degradation is accelerated under high-oxygen conditions [5]. | Fungal degradation study under 100% oxygen. |
| Chemical Modifiers | Stability can be altered by chemical modification of the compound itself [6]. | Study on modified laccase enzymes, not this compound. |
Given the lack of direct data, we recommend an experimental approach to determine stability in your specific setup. The following workflow outlines a protocol to empirically test this compound stability in your cell culture media.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
1. Principle This protocol determines the stability of this compound in cell culture media under standard incubation conditions, assessing both chemical and cellular contributions to its degradation.
2. Materials
3. Procedure
4. Data Interpretation
Q: My this compound concentration is decreasing rapidly in the media. What could be the cause? A: The most likely cause is metabolic degradation by the cells in your culture. As shown in microbial studies, this compound can be broken down as a carbon source [4] [5]. Check the metabolic capacity of your cell line. You may need to add fresh this compound to the media periodically to maintain the desired concentration.
Q: How can I stabilize this compound in my culture media? A: While not specifically tested for this compound, general strategies include:
Q: The search results mention this compound is degraded by laccase enzymes. Should I be concerned? A: This depends entirely on your experimental system. Laccases are produced primarily by fungi and some bacteria [6]. If you are not using such cell types, laccase-mediated degradation is unlikely to be a primary concern in standard mammalian cell culture.
The table below summarizes different synthesis pathways based on the available literature, which can help you evaluate your chosen method.
| Method | Key Steps | Reported Yield | Notes / Challenges |
|---|---|---|---|
| Disproportionation & Acidification [1] | Veratraldehyde reacts with alkali and formaldehyde (e.g., paraformaldehyde) in alcohol/water solvent; subsequent acidification. | 82.6% - 93.7% [1] | Presented as a cost-effective and environmentally friendly alternative. Yield highly dependent on base and solvent [1]. |
| Alkaline H₂O₂ Oxidation [2] | Oxidation of a lignin model compound (Veratrylglycerol-β-guaiacyl ether) with alkaline H₂O₂. | Up to 44% (from substrate) [2] | Requires high pH, FeCl₃ catalyst, and optimized, stepwise H₂O₂ addition. Complex for simple this compound synthesis [2]. |
| Silver Oxide/Nitrate Oxidation [3] | Oxidation of veratraldehyde with alkali and silver oxide or silver nitrate. | Up to 94.3% (with AgNO₃) [3] | Older method; potential issues with cost and handling of silver compounds. |
While explicit guides were not found, you can address low yields by systematically investigating these common areas:
Here is a detailed methodology based on a patent that reported a 93.7% yield, which you can use as a reference [1]:
Reaction Setup: In a flask equipped with a stirrer, condenser, and thermometer, add the following:
Execution: React the mixture at about 100°C for 4 hours. A yellow solid (veratrate salt) should form.
Work-up and Isolation: After the reaction is complete:
The following diagram outlines the logical relationship between common problems and their potential solutions during synthesis optimization.
This compound (3,4-dimethoxybenzoic acid) is a phenolic compound found in various natural sources. Its extraction typically relies on using polar solvents.
| Natural Source | Extraction Solvent | Notes |
|---|---|---|
| Fruits, Vegetables, Mushrooms, Chinese herbal medicine (e.g., Trollius chinensis Bunge) [1] [2] | 70% Ethanol (EtOH) [3] | A standard and effective solvent for phenolic acids. |
| Walnuts, Grapes, certain Herbs [4] | Information not specified in search results; ethanol or methanol are generally suitable. | The natural occurrence confirms it as a target for extraction. |
| Lignin-derived compounds in environmental samples [5] | N/A (studied as a degradation product) | This compound is also a product of microbial degradation of more complex organic matter. |
The general workflow for extraction and purification from plant material is as follows:
Here are solutions to common problems you might encounter in the lab.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low extraction yield | Inefficient solvent penetration; incorrect solvent polarity. | Ensure plant material is finely pulverized. Test a range of solvent polarities (e.g., 50-100% ethanol). |
| Low recovery during sample prep | Inefficient protein precipitation; analyte loss. | For plasma/biofluids, use a one-step protein precipitation with 0.2% formic acid in acetonitrile [6]. |
| Poor chromatographic separation (peak tailing, double peaks) | Inadequate LC method; column overloading. | Optimize mobile phase (ACN-water with 0.2% formic acid is recommended). Reduce injection volume (e.g., to 2 µL) [6]. |
| High matrix effects in MS | Incomplete cleaning of sample. | Ensure thorough protein precipitation and centrifugation. The method in [6] showed recovery rates of 94-104%. |
For precise quantification of this compound, especially in complex matrices like plasma, the following UHPLC-MS/MS method has been developed and validated [6]. This is crucial for pharmacokinetic or metabolic studies.
1. Chromatographic Conditions
2. Mass Spectrometry Conditions (Positive ESI Mode)
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
|---|---|---|---|
| This compound | 183.07 | 139.00 | 1.10 |
| Veratraldehyde (Metabolite) | 167.07 | 139.00 | 1.72 |
| Cinnamaldehyde (Internal Standard) | 133.00 | 55.00 | 3.92 |
3. Sample Preparation (Plasma)
4. Method Validation Data [6]
| Validation Parameter | Result for this compound |
|---|---|
| Linear Range | 10 - 10,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9977 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision & Accuracy | Within ±15% |
| Recovery | 94.65% - 104.20% |
Q1: What are the primary biological activities of this compound that are relevant for drug development? this compound shows promise in several therapeutic areas due to its strong anti-inflammatory and antioxidant properties [7] [8]. Specific activities include:
Q2: On a molecular level, how does this compound exert its anti-inflammatory effect? The anti-inflammatory mechanism involves the inhibition of key signaling pathways. Evidence from LPS-stimulated RAW264.7 macrophages shows that this compound:
Q3: Is this compound only obtained from natural sources, or can it be synthesized? While it is found in nature, this compound can also be produced synthetically. A common method involves the oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde), which is itself a flavoring agent and a metabolite [6] [10]. This provides a reliable alternative if natural extraction is not feasible or sufficient for your needs.
The most clearly documented synergistic combination is with zinc for wound healing. Other studies detail its solo mechanism of action, which is crucial for understanding its potential in other combinations.
Veratric Acid & Zinc in Wound Healing: A 2025 study on rats demonstrated that a combination of 10% this compound and 10% zinc significantly enhanced wound closure. The synergy was measured through accelerated collagen synthesis, promoted angiogenesis (formation of new blood vessels), and reduced inflammation. The combination also significantly restored key antioxidant parameters and hydroxyproline levels compared to a diseased control group [1].
Mechanism of Action: The Nrf2 Signaling Pathway: Research on liver ischemia/reperfusion injury models indicates that this compound's core mechanism involves activating the Nrf2 signaling pathway. This activation increases the expression of downstream antioxidant proteins like HO-1 and NQO-1, thereby reducing oxidative stress and apoptosis. This pathway is a key target for therapeutic intervention [2].
Other Documented Biological Activities:
The table below summarizes key quantitative findings from the research for easy comparison.
| Therapeutic Area | Effective Concentration/Dose | Key Outcomes & Measured Parameters | Citation |
|---|---|---|---|
| Wound Healing | 10% VA + 10% Zinc (topical, in rats) | ↑ Wound closure rate, ↑ collagen synthesis, ↑ angiogenesis, ↓ inflammation; restored hydroxyproline, catalase, SOD, GSH; ↓ MDA [1] | [1] |
| Liver I/R Injury | Intragastric administration (in mice) | ↓ ALT, ↓ AST, ↓ liver necrotic area, ↓ oxidative stress, ↓ apoptosis; ↑ Nrf2, ↑ HO-1, ↑ NQO-1 protein expression [2] | [2] |
| Anti-Hair Loss | 10-50 μM (on HFDPCs in vitro) | ↑ Cell proliferation (18% at 50μM), ↑ Ki67+ cells (24% at 50μM); ↑ LEF1, CCND1, β-catenin; ↑ VEGFA, IGF1, HGF; ↑ ALP activity (60% at 50μM) [3] | [3] |
| Liver Steatosis | 0.05-0.1% in diet (in broilers) | ↓ Liver TG, ↓ total cholesterol; ↓ abdominal fat; ↓ SREBP-1c, ↓ FAS, ↓ ACC mRNA expression [4] | [4] |
Here are detailed methodologies for key experiments cited, which can be adapted for your research on this compound.
This protocol is based on the rat model used to evaluate the VA-Zinc combination [1].
This protocol is based on studies of liver injury and hair loss, focusing on the Nrf2 and Wnt/β-catenin pathways [2] [3].
NQO1, HMOX1, LEF1, CCND1, VEGFA).Problem: Low Solubility of this compound.
Problem: Inconsistent In Vivo Wound Healing Results.
Problem: Unable to Detect Activation of the Nrf2 Pathway.
The following diagrams illustrate the key signaling pathways involved in this compound's activity.
Diagram 1: this compound Activates the Nrf2 Antioxidant Pathway. This diagram shows how VA activates Nrf2, which translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates protective enzymes like HO-1 and NQO1, ultimately reducing oxidative stress and apoptosis [2].
Diagram 2: this compound Promotes HFDPC Proliferation and Hair Inductivity. This diagram illustrates how VA upregulates β-catenin, leading to increased expression of genes that drive cell proliferation (CCND1, PCNA) and hair growth factors (VEGFA, IGF1). It also shows how VA increases TGF-β2 to enhance cell aggregation, a key step in hair inductivity [3].
The table below compares two distinct analytical methods for quantifying veratric acid from different research contexts.
| Parameter | Method 1: HPLC with Fluorescence Detection [1] | Method 2: UHPLC-MS/MS [2] |
|---|---|---|
| Application Context | Analysis of mebeverine metabolite in human plasma | Analysis of veratraldehyde metabolite in rat plasma |
| Stationary Phase | Waters C18 column (250 mm × 4.6 mm, 5 µm) | YMC-Triart C18 column (50 mm × 2.0 mm, 1.9 µm) |
| Mobile Phase | Acetonitrile : 0.01 M Phosphate Buffer (45:55, pH 4.0) | 0.2% Formic Acid in Acetonitrile : 0.2% Formic Acid in Water (Gradient elution) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | Fluorescence: Ex 300 nm / Em 365 nm | Tandem Mass Spectrometry (MRM): m/z 183.07 → 139.00 |
| Sample Preparation | Liquid-liquid extraction with ethyl acetate/dichloromethane after plasma alkalinization | One-step protein precipitation with 0.2% formic acid in acetonitrile |
| Run Time | 6 minutes | 4.5 minutes |
| Linear Range | 10 - 100 ng/mL | 10 - 10,000 ng/mL |
| LLOQ | Not specified for this compound | 10 ng/mL |
Here are the detailed experimental workflows for the two methods summarized above.
This method was used for the simultaneous determination of mebeverine's metabolite (this compound) and sulpiride in human plasma.
This method was developed for the simultaneous determination of veratraldehyde and its metabolite, this compound, in rat plasma.
While the search results lack specific troubleshooting data, the following guide is built on common HPLC challenges and the methodological details provided.
Q1: What is the recommended sample preparation technique for this compound in plasma? The search results present two validated approaches [1] [2]:
Q2: My this compound peak is tailing or too broad. What could be the cause? Peak shape issues are often related to the column or mobile phase chemistry.
Q3: I am not getting enough sensitivity for low-concentration samples. What can I optimize?
To help you decide on the best approach, here are the main takeaways from the research:
This compound, also known as 3,4-dimethoxybenzoic acid, is a phenolic compound found in various plants and fruits [1] [2]. Its core structure serves as a scaffold for creating potent derivatives, primarily through modifications at the carboxylic acid (-COOH) group.
The table below summarizes the main types of derivatives you can synthesize and their general characteristics.
| Derivative Type | General Structure | Key Features & Potency Insights |
|---|
| Esters [3] [4] | Formed by reaction with alcohols or phenols. | • Potency varies with the ester group. • Esters with aromatic rings (e.g., 8-quinolinyl veratrate) often show higher activity [3]. | | Amides/Anilides [3] | Formed by reaction with amines. | • Often show significantly enhanced potency compared to esters [3]. • Anilides (amides derived from aniline) with electron-withdrawing groups (e.g., -NO₂, -Br) are particularly potent [3]. |
The following diagram illustrates the core structure and the primary sites for chemical modification to create these derivatives.
Research indicates that certain substituents can dramatically increase the antimicrobial activity of this compound derivatives. The effects of these modifications are often quantified using pMIC values (the negative logarithm of the minimum inhibitory concentration), where a higher pMIC value indicates greater potency [3].
The table below lists specific, high-potency derivatives and their performance against common microbial strains.
| Potent Derivative | Key Structural Feature | Reported Antimicrobial Activity (pMIC) | Citation |
|---|---|---|---|
| 8-Quinolinyl veratrate | Ester with 8-hydroxyquinoline group | S. aureus: 1.45, B. subtilis: 1.53, E. coli: 1.56, C. albicans: 1.35, A. niger: 1.34 | [3] |
| m-Nitro veratranilide | Anilide with meta-NO₂ group | S. aureus: 1.45 | [3] |
| p-Bromo veratranilide | Anilide with para-Br group | S. aureus: 1.45 | [3] |
| Compound V28 | Specific derivative (structure not fully detailed in source) | MIC = 6.25 µg/ml against C. albicans; potential broad-spectrum agent | [4] |
Here are detailed methodologies for creating and testing this compound derivatives, as cited in the literature.
Synthetic Protocol 1: Catalytic Oxidation to Synthesize this compound [5] This method provides a direct synthesis from 3,4-dimethoxybenzaldehyde.
Synthetic Protocol 2: Ester and Amide Derivative Synthesis [3] This general workflow is used to create a library of esters and amides from this compound.
The following diagram outlines this two-pathway synthetic workflow.
Biological Evaluation Protocol: Antimicrobial Activity Assay [6] [3] This standard method is used to determine the Minimum Inhibitory Concentration (MIC) of your synthesized derivatives.
Here are answers to some fundamental questions based on the available research:
Q1: What are the primary metabolic pathways of this compound? The key metabolic reaction for this compound (3,4-dimethoxybenzoic acid) is O-demethylation, specifically at the para-position (4-methoxy group), leading to the formation of isovanillic acid (4-hydroxy-3-methoxybenzoic acid). A novel pathway identified is amino acid conjugation, specifically with ornithine, forming 3,3',4,4'-tetramethoxy-1-ornithuric acid and its O-desmethyl derivative [1].
Q2: Which experimental model has been used to study its metabolism? These metabolic pathways were identified using the incubated hen's egg model, which is proposed as a supplementary method to animal testing [1].
Q3: How can I detect and confirm the structure of this compound metabolites? The referenced study used a combination of analytical techniques, including GC-MS, ESI-HRMS, and LC/ESI-MS/MS. The structure of a synthesized reference substance was confirmed using MS, ¹H NMR, and ¹³C NMR spectral data [1].
Below is a detailed methodology adapted from the research for identifying this compound metabolites [1]. This can serve as a foundational protocol for your own experiments.
1. Objective: To identify the major metabolites of this compound using the incubated hen's egg model. 2. Materials: * Test Substance: this compound (3,4-dimethoxybenzoic acid). * Model System: Fertilized hen's eggs. * Solvents and reagents for extraction and analysis (e.g., methanol, acetic acid, derivatization agents). * Instrumentation: GC-MS, LC/ESI-MS/MS, NMR. 3. Procedure: * Incubation: Inject a defined concentration of this compound into the egg albumin of incubated hen's eggs. Use control eggs injected with solvent only. * Sample Collection: After a specified incubation period, harvest the biological contents (e.g., albumin, yolk). * Extraction: Homogenize the harvested contents and perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification. * Derivatization: Derivatize an aliquot of the extracted samples for GC-MS analysis (e.g., silylation). * Analysis: * GC-MS: Analyze derivatized samples to separate and obtain mass spectra of metabolites. * LC/ESI-MS/MS: Directly analyze underivatized samples for better separation and tandem MS fragmentation data. * NMR: Use purified metabolite fractions for structural confirmation via ¹H and ¹³C NMR. 4. Data Interpretation: * Compare mass spectra and retention times with synthesized authentic standards where possible. * Identify metabolites based on molecular ions, fragmentation patterns, and NMR shifts.
The following diagram illustrates the metabolic fate of this compound and the key steps for its experimental investigation.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low metabolite yield | Inefficient extraction from the biological matrix. | Optimize extraction pH and solvent; use repeated extractions; consider alternative techniques like solid-phase extraction (SPE). |
| Poor chromatographic separation | Suboptimal instrument method or sample cleanup. | Modify GC or LC gradient program; improve sample purification to remove salts and lipids. |
| Inconclusive MS/MS data | Low analyte concentration or high background interference. | Concentrate the sample; use selective ion monitoring (SIM) or MRM modes to enhance sensitivity. |
Since direct troubleshooting data is scarce, here are potential strategies derived from the metabolic findings:
Kojic acid is a well-established standard in tyrosinase inhibition research. The table below summarizes key experimental data available from recent studies.
| Property | Experimental Data (Kojic Acid) | Key Experimental Context |
|---|---|---|
| IC₅₀ (Mushroom Tyrosinase, l-DOPA) | 15.9 ± 0.4 µM [1] | In vitro assay using L-DOPA as substrate [1]. |
| ~100 µM [2] | Standard l-DOPA assay conditions; used as activity threshold for machine learning screening [2]. | |
| Inhibition Mechanism | Mixed-type inhibitor [3] | Binds in a way that affects both enzyme-substrate complex formation and substrate binding [3]. |
| Cellular Activity (B16F10) | Reduces melanin content and intracellular tyrosinase activity in a dose-dependent manner [4] | Tested on α-MSH-stimulated B16F10 mouse melanoma cells [4]. |
| Cytotoxicity (B16F10) | No effect on cell viability at 43.8–700 µM [4] | Considered non-cytotoxic within this concentration range [4]. |
Researchers typically evaluate tyrosinase inhibitors through a sequence of in vitro and cellular assays. The workflow below outlines the common experimental stages.
To locate the information you need, you might find the following approaches helpful:
"veratric acid tyrosinase inhibition IC50" or "this compound melanin B16F10" in academic databases such as PubMed, Google Scholar, and SciFinder.
The following table summarizes key biological activities and experimental findings for veratric acid and other phenolic acids, highlighting their potential therapeutic applications.
| Phenolic Acid | Core Biological Activities | Key Experimental Findings | Reported Models |
|---|
| This compound | Antilipidemic & Hepatoprotective [1] | - Reduced liver triglycerides and total cholesterol [1].
To facilitate the replication and critical evaluation of these findings, here are the detailed methodologies from two pivotal studies on this compound.
Protocol 1: In Vitro Cytotoxicity and Antiproliferative Assay [2]
Protocol 2: In Vivo Model for NAFLD and Fat Deposition [1]
Network pharmacology analysis from one study suggests that this compound participates in lipid metabolism regulation through the Proliferator-activated receptor (PPAR) signaling pathway [1]. The following diagram illustrates this proposed mechanism and its downstream effects on gene expression and fat deposition.
Aqueous solubility is a critical parameter in drug development. The table below lists the solubility of various phenolic acids in pure water at 37°C, which simulates physiological temperature [6].
| Phenolic Acid | Subclass | Solubility in Water at 37°C (×10³ molal) |
|---|---|---|
| Gallic Acid | Hydroxybenzoic Acid | 114.5 |
| Vanillic Acid | Hydroxybenzoic Acid | 12.47 |
| Syringic Acid | Hydroxybenzoic Acid | 8.8 |
| p-Coumaric Acid | Hydroxycinnamic Acid | 6.61 |
| Caffeic Acid | Hydroxycinnamic Acid | 6.4 |
| Ferulic Acid | Hydroxycinnamic Acid | 5.47 |
> Note on this compound Solubility: While not listed in the comparative study above, another source indicates that the solubility of o-veratric acid (2,3-dimethoxybenzoic acid) in pure water at 298.15 K (25°C) is very low, ranking last among the 15 mono-solvents tested [7]. This aligns with the general trend showing that hydroxycinnamic acids (like ferulic and caffeic acid) have lower solubility than hydroxybenzoic acids [6].
The experimental data positions this compound as a promising candidate, particularly in managing lipid metabolism disorders and potentially in cancer therapy. Its efficacy in reducing hepatic fat and regulating key lipogenic genes is notable [1]. The strategy of conjugating this compound to phosphatidylcholine to dramatically improve its antiproliferative potency is a significant finding for overcoming the common challenge of low bioavailability associated with many phenolic acids [2].
Future research should focus on:
| Mechanism Category | Specific Action / Target | Biological Outcome / System Affected |
|---|---|---|
| Direct Free Radical Scavenging | Neutralizes ROS/RNS via hydrogen atom donation [1] [2]. | Reduces overall oxidative load; protects cellular macromolecules (lipids, proteins, DNA) [3]. |
| Enzyme Regulation | Upregulates SOD, CAT, GPx, and HO-1 [1]. | Enhances cellular defense; converts free radicals into less harmful molecules (e.g., H₂O₂ to H₂O) [1]. |
| Signaling Pathway Modulation | Inhibits NF-κB and MAPK pathways; activates Nrf2/ARE pathway [1] [4] [5]. | Suppresses inflammation; promotes transcription of antioxidant genes [1] [5]. |
| Metal Ion Chelation | Binds to pro-oxidant metal ions like iron and copper [2]. | Prevents metal-catalyzed generation of highly reactive free radicals (e.g., •OH via Fenton reaction) [2]. |
| Glutathione (GSH) System Interaction | Modulates synthesis and redox balance of glutathione (GSH/GSSG) [1]. | Maintains a key intracellular antioxidant reservoir and redox balance [1]. |
For researchers aiming to evaluate antioxidant properties, here are detailed methodologies for key in vitro assays, which can be adapted for testing other compounds like veratric acid.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6] [4]
[(Abs_blank - Abs_sample) / Abs_blank] * 100.2. FRAP (Ferric Reducing Antioxidant Power) Assay [6]
3. Cellular Antioxidant Activity (CAA) Assay [7]
[1 - (∫SA / ∫A)] * 100, where ∫SA and ∫A are the integrated areas under the fluorescence versus time curves for the sample and control, respectively.The following diagram synthesizes the primary signaling pathways through which quercetin exerts its documented antioxidant and anti-inflammatory effects, based on the reviewed literature.
This diagram illustrates how quercetin counteracts oxidative stress and inflammation by modulating key cellular pathways, leading to an overall protective effect [1] [4] [5].
The absence of direct comparative data presents a clear opportunity for primary research. To establish a comparison between this compound and quercetin, you could consider the following:
The table below summarizes the fundamental characteristics and known antioxidant data for each compound.
| Feature | Ascorbic Acid (Vitamin C) | Veratric Acid (3,4-Dimethoxybenzoic Acid) |
|---|---|---|
| Chemical Classification | Water-soluble ketolactone [1] | Benzoic acid derivative [2] |
| Primary Antioxidant Role | Single hydrogen atom donor; scavenges ROS/RNS [3] [1] | Information missing from search results |
| Key Mechanistic Insights | Forms a stabilized radical (monodehydroascorbate); regenerates other antioxidants (e.g., tocopherol); activates intracellular antioxidant enzymes and Nrf2 pathway [3] [1] | Information missing from search results |
| Experimental IC₅₀ (DPPH Assay) | 39 μg/mL [4] | Information missing from search results |
| Related Bioactivities | Critical for collagen synthesis, cofactor for enzymes, anti-inflammatory properties [3] [1] | Apoptotic and antiproliferative effects against triple-negative breast cancer cells (study focused on drug delivery systems, not direct antioxidant capacity) [2] |
To objectively compare the free radical scavenging performance of any two compounds, researchers typically use a battery of in vitro tests. The following are detailed methodologies for key assays cited in the search results.
DPPH Radical Scavenging Assay
FRAP (Ferric Reducing Antioxidant Power) Assay
ABTS Radical Scavenging Assay
The antioxidant mechanisms of ascorbic acid are well-studied, while information on this compound's specific free radical scavenging pathways is limited.
Diagram: The Multifaceted Antioxidant Pathways of Ascorbic Acid. Ascorbate (AH⁻) directly scavenges ROS by donating a single hydrogen atom (H•), forming the monodehydroascorbate radical (MDA•). MDA• can be recycled back to ascorbate or further oxidized. Ascorbate also supports cellular defense by activating antioxidant enzymes and transcription pathways [3] [1].
When planning your own comparative study, please consider the following:
The table below summarizes the independently documented effects of this compound and zinc, which are the basis for hypothesizing a potential synergistic effect.
| Substance | Documented Biological Activities | Context of Study / Application |
|---|
| This compound | - Anti-inflammatory: Reduces pro-inflammatory cytokines (e.g., IL-6, IL-8) in human gingival fibroblasts [1].
To objectively compare the combination versus the individual components, a well-designed experimental protocol is essential. The methodology below can be adapted for various applications, such as testing anti-biofilm activity or anti-aging effects in skin models.
You can use the following established protocols to generate the comparative data:
Cell Viability Assay (MTT Assay)
Antimicrobial Activity Testing
Protein Secretion Analysis (ELISA)
Given the lack of direct comparative data, your comparison guide should:
This compound (3,4-dimethoxybenzoic acid) is a phenolic compound found in fruits and vegetables. Recent investigations have begun to elucidate its potential mechanisms of action in healing processes.
Table 1: Documented Wound Healing Mechanisms of this compound
| Mechanism of Action | Experimental Model | Key Findings | Citation |
|---|---|---|---|
| Antioxidant | Mouse model of liver ischemia/reperfusion (I/R) injury | Activated the Nrf2 signaling pathway; increased expression of antioxidant proteins HO-1 and NQO1; reduced oxidative stress. | [1] |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages (in vitro) | Inhibited NO production by suppressing iNOS expression; regulated PI3K/Akt activation and histone acetylation. | [2] |
| Anti-apoptotic | Mouse liver I/R injury model; AML12 hepatocyte hypoxia/reoxygenation (H/R) model | Reduced hepatocyte apoptosis; protective effect was linked to Nrf2 pathway activation. | [1] |
| Pro-proliferative | Hair Follicle Dermal Papilla Cells (HFDPCs, in vitro) | Upregulated proliferation by 18%; increased expression of growth factors (VEGFA, IGF1); activated β-catenin and PCNA. | [3] |
A proposed signaling pathway for its anti-inflammatory and antioxidant activities, synthesized from the research, can be visualized below:
Key Experimental Protocols for this compound:
Traditional and modern wound care strategies offer a benchmark against which new compounds like VA can be measured.
Table 2: Established Wound Treatments and Their Properties
| Treatment Category | Examples | Key Mechanisms & Properties | Key Considerations / Evidence |
|---|---|---|---|
| Natural Origin Compounds | Honey, Plant extracts (e.g., phenolics), Larvae (maggot therapy) | Anti-inflammatory, antimicrobial, antioxidant, and promote tissue regeneration. Simplicity and affordability. [4] | Can exhibit batch-to-batch variation; risk of unexpected allergic reactions; some products are now integrated into advanced dressings (e.g., alginate hydrogels). [4] |
| Plant Phenolics | Flavonoids, phenolic acids, stilbenes (e.g., resveratrol) | Broad-spectrum antioxidant, anti-inflammatory, antimicrobial, and anti-aging properties. Low toxicity. [5] | Over 8000 known structures with varying activity; efficacy can depend on extraction method and formulation. [5] |
| Advanced Dressings | Chitosan-based liquid dressings, films, hydrogels | Maintain moist environment, provide a barrier against infection, can be loaded with active compounds (e.g., growth factors, silver). [6] | A 2024 RCT showed a chitosan-based liquid dressing was equivalent to recombinant human epidermal growth factor (rhEGF) in healing acute wounds, with significantly better scar outcomes. [6] |
| Cellular & Matrix Products | Bioengineered skin substitutes, acellular matrices | Provide a scaffold for cell migration and tissue ingrowth; can supply growth factors. [7] | Used for complex, chronic wounds; their success depends heavily on proper wound bed preparation (debridement). [7] |
The tables below synthesize the available data to directly compare VA with other treatments and highlight critical research gaps.
Table 3: Efficacy and Mechanism Comparison
| Parameter | This compound | Plant Phenolics (General) | Advanced Chitosan Dressing |
|---|---|---|---|
| Anti-inflammatory | Strong (in vitro: inhibits iNOS/NO) [2] | Strong (broad evidence across classes) [5] | Varies (often provides a physical barrier) |
| Antioxidant | Strong (in vivo: via Nrf2 pathway) [1] | Strong (primary mechanism for many) [5] | Varies (if loaded with active compounds) |
| Pro-proliferative | Moderate (in vitro: on HFDPCs) [3] | Moderate to Strong (varies by compound) [5] | Strong (creates conducive environment) [6] |
| Antimicrobial | Not well-documented in search results | Strong (documented for many compounds) [4] [5] | Inherent property of chitosan [6] |
| Clinical Evidence | Preclinical (in vitro, animal models) | Extensive, from traditional use to clinical trials [4] [5] | Human RCTs for specific formulations [6] |
Table 4: Analysis of Research Gaps for this compound
| Aspect | Status for this compound | Status for Traditional/Modern Therapies |
|---|---|---|
| Direct Wound Models | Lacking. Current data is from liver injury and cell culture. [1] [2] | Well-established with standardized animal and human models. [4] [7] |
| Mechanistic Clarity | Early stage. Key pathways (Nrf2, PI3K) are identified, but full interplay is unknown. | Deeply investigated for many therapies (e.g., phenolics). [5] |
| Formulation & Delivery | Not explored. No data on effective topical delivery systems. | Highly advanced (hydrogels, nanofibers, films). [4] [7] |
| Safety & Toxicology | Limited to specific animal models; no comprehensive topical safety profile. | Better characterized through long-term use and clinical trials. [4] |
Based on the current evidence, this compound demonstrates promising antioxidant and anti-inflammatory mechanisms relevant to wound healing, primarily through the Nrf2 and PI3K/Akt pathways. However, its research status is fundamentally different from that of traditional and modern therapies. VA remains in the early preclinical stage, whereas many traditional compounds and modern dressings have a solid foundation of clinical validation and practical application.
For researchers, the most critical steps to advance VA as a wound therapeutic candidate would be:
The table below summarizes the core differences in how these compounds function.
| Compound | Primary Molecular Target | Class/Type | Key Mechanism in Histone Acetylation |
|---|---|---|---|
| Veratric Acid | HDAC3 (indirect, via PI3K/Akt) [1] | Indirect, natural compound | Downregulates HDAC3 expression, leading to increased histone acetylation (specifically H4) [1]. |
| Panobinostat | Class I, II, IV HDACs [2] | Pan-HDAC inhibitor (pharmaceutical) | Directly inhibits the zinc-dependent catalytic site of multiple HDACs, causing a broad increase in histone acetylation [3] [4]. |
| Vorinostat (SAHA) | Class I, II, IV HDACs [5] | Pan-HDAC inhibitor (pharmaceutical) | Functions similarly to Panobinostat as a direct, broad-spectrum inhibitor of zinc-dependent HDACs [2] [5]. |
| Entinostat (MS-275) | Class I HDACs (HDAC1, 2, 3) [5] | Class-Selective HDAC inhibitor (pharmaceutical) | Directly inhibits a narrower set of Class I HDACs, offering a more targeted approach than pan-inhibitors [5]. |
| Valproic Acid (VPA) | Class I, IIa HDACs [5] | Class-Selective HDAC inhibitor (pharmaceutical) | A weaker, direct inhibitor of specific HDAC classes [2] [5]. |
The table below compares key experimental findings and clinical contexts for these compounds.
| Compound | Experimental Model Used | Key Experimental Findings / Potency | Primary Research/Clinical Context |
|---|---|---|---|
| This compound | LPS-stimulated RAW264.7 murine macrophage cells [1] | Inhibits NO production; reduces iNOS expression; suppresses PI3K/Akt pathway and HDAC3 levels [1]. | Inflammation biology; potential for inflammatory disease treatment [1]. |
| Panobinostat | Latently HIV-infected cell lines (U1, ACH2); clinical trials for cancer [2] | Highly potent; EC₅₀ of ~12-16 nM in cell lines; induces HIV production at low nanomolar concentrations [2]. | Cancer therapy (approved for multiple myeloma); investigated for HIV latency reversal [2]. |
| Vorinostat (SAHA) | Latently HIV-infected cell lines; CFA-induced inflammatory pain in rats [2] [5] | Lower potency than Panobinostat (EC₅₀ ~900-1200 nM); shown to attenuate thermal hyperalgesia in pain models [2] [5]. | Cancer therapy (approved for CTCL); clinically tested for HIV; researched for chronic pain [2] [5]. |
| Entinostat (MS-275) | CFA-induced inflammatory pain in rats [5] | Attenuated hyperalgesia, but with a delayed onset and notable side effects like fatigue [5]. | Cancer therapy research; investigated for inflammatory pain [5]. |
| Valproic Acid (VPA) | CFA-induced inflammatory pain in rats; latently HIV-infected cell lines [2] [5] | Weakest potency (EC₅₀ in millimolar range); showed some analgesic effect in pain models [2] [5]. | Treatment of epilepsy, bipolar disorder; researched for pain and HIV [2] [5]. |
To help you evaluate the evidence, here are the methodologies from the key studies cited.
This compound Study [1]
HDAC Inhibitor Potency Comparison [2]
HDAC Inhibitor Analgesia Study [5]
The diagrams below illustrate the distinct mechanisms of action for this compound versus direct HDAC inhibitors.
Irritant